AZ7976
Description
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Properties
Molecular Formula |
C30H33F7N2O6S |
|---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-λ6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C30H33F7N2O6S/c1-30(29(42)43)9-7-18(8-10-30)45-23-13-19(22(44-2)14-21(23)32)27(40)39-26-16-4-3-15(11-16)25(26)28(41)38-17-5-6-20(31)24(12-17)46(33,34,35,36)37/h5-6,12-16,18,25-26H,3-4,7-11H2,1-2H3,(H,38,41)(H,39,40)(H,42,43)/t15-,16+,18?,25+,26-,30?/m1/s1 |
InChI Key |
CDRWWKJURUZOFS-NSFQEJNMSA-N |
Isomeric SMILES |
CC1(CCC(CC1)OC2=C(C=C(C(=C2)C(=O)N[C@@H]3[C@H]4CC[C@H](C4)[C@@H]3C(=O)NC5=CC(=C(C=C5)F)S(F)(F)(F)(F)F)OC)F)C(=O)O |
Canonical SMILES |
CC1(CCC(CC1)OC2=C(C=C(C(=C2)C(=O)NC3C4CCC(C4)C3C(=O)NC5=CC(=C(C=C5)F)S(F)(F)(F)(F)F)OC)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
AZ7976: A Technical Guide to its Mechanism of Action as a Novel RXFP1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ7976 is a potent and highly selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] With a pEC50 value greater than 10.5, it exhibits sub-nanomolar potency.[1][3][4] this compound functions as an allosteric modulator, enhancing the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway upon binding to RXFP1.[1][3][4] Preclinical studies have demonstrated its ability to elicit physiological responses, such as an increase in heart rate, mediated through RXFP1 activation.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and signaling pathway diagrams.
Core Mechanism of Action
This compound is a selective agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor.[1][2] Unlike the endogenous ligand relaxin, which binds to the orthosteric site, this compound acts as an allosteric modulator.[1][3][4] This means it binds to a different site on the receptor, inducing a conformational change that enhances the receptor's signaling activity. The primary downstream signaling pathway affected by this compound is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay Type |
| pEC50 | > 10.5 | Not Specified | cAMP Signaling |
This data indicates that this compound has a sub-nanomolar potency in stimulating cAMP signaling via RXFP1.[1][3][4]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| THP-1 | 15 |
| HepG2 (Glucose) | 68 |
| HepG2 (Galactose) | 37 |
| HepG2 (3D Spheroid) | 17 |
Data obtained from MedchemExpress. The primary data source was not specified.
Table 3: Off-Target Activity of this compound on Ion Channels and Transporters
| Target | IC50 (µM) |
| BSEP (Bile Salt Export Pump) | 23 |
| hERG (Human Ether-à-go-go-Related Gene) | >39 |
| Nav1.5 (Sodium Channel) | 231 |
| Kv4.3 (Potassium Channel) | >33 |
Data obtained from MedchemExpress. The primary data source was not specified.
Signaling Pathways
Activation of RXFP1 by an agonist like this compound is known to trigger multiple downstream signaling cascades. The primary pathway involves the Gαs protein, leading to cAMP production. Additionally, RXFP1 activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Gs/cAMP Signaling Pathway
Caption: this compound activates the Gs/cAMP signaling pathway via RXFP1.
pERK Signaling Pathway
Caption: RXFP1 activation can also lead to ERK phosphorylation.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are generalized methodologies for the types of experiments cited.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of cyclic AMP in cells expressing the target receptor.
-
Cell Culture: Cells stably expressing human RXFP1 are cultured in an appropriate medium and seeded into multi-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control. A known agonist like relaxin may be used as a positive control.
-
Incubation: The plates are incubated for a specified period to allow for cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
cAMP Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are used to generate a dose-response curve, from which the pEC50 value is calculated.
In Vivo Cardiovascular Monitoring in Rats
This protocol outlines the general procedure for assessing the effect of a test compound on cardiovascular parameters in anesthetized rats.
-
Animal Preparation: Male Wistar rats are anesthetized. Catheters are inserted into a femoral vein for drug administration and a carotid artery for blood pressure monitoring.
-
Instrumentation: The arterial catheter is connected to a pressure transducer to record blood pressure and heart rate. Other parameters like ECG can also be monitored.
-
Baseline Measurement: A baseline recording of cardiovascular parameters is obtained before drug administration.
-
Drug Administration: A single intravenous dose of this compound is administered.
-
Data Recording: Cardiovascular parameters are continuously recorded for a defined period post-administration.
-
Data Analysis: Changes in heart rate and blood pressure from baseline are calculated and analyzed.
Caption: General workflow for in vivo assessment of this compound in rats.
Conclusion
This compound is a novel, potent, and selective small molecule allosteric agonist of RXFP1. Its primary mechanism of action involves the enhancement of cAMP signaling, leading to downstream physiological effects. The available data demonstrates its sub-nanomolar potency and in vivo efficacy in modulating cardiovascular function. Further research is warranted to fully elucidate its therapeutic potential and detailed signaling profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. RXFP receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
AZ7976: A Technical Guide to a Potent and Selective RXFP1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ7976 is a potent and highly selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] As a member of the G protein-coupled receptor (GPCR) family, RXFP1 is a key target in cardiovascular and fibrotic diseases. This compound mimics the action of the endogenous ligand, relaxin, by allosterically activating RXFP1 and stimulating the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[3] This activation leads to a range of physiological responses, most notably an increase in heart rate, making this compound a valuable tool for cardiovascular research and a potential lead compound for therapeutic development.[1][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound.
Core Function and Mechanism of Action
This compound functions as a selective agonist for RXFP1, a receptor known to be involved in various physiological processes, including vasodilation, anti-fibrosis, and regulation of heart rate.[2][3] The primary mechanism of action for this compound is the potentiation of the cAMP signaling cascade through an allosteric binding site on the RXFP1 receptor.[3]
Signaling Pathway
Upon binding to RXFP1, this compound induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit (Gαs) of the heterotrimeric G protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the observed physiological effects, such as increased heart rate.
Quantitative Data
This compound is characterized by its high potency and selectivity for RXFP1. The following tables summarize the key quantitative data available for the compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| pEC₅₀ | > 10.5 | HEK293 | cAMP Accumulation | [3] |
| Potency | Sub-nanomolar | - | - | [1][2] |
Table 1: In Vitro Potency of this compound
| Species | Route of Administration | Observed Effect | Key Finding | Reference |
| Rat | Intravenous | Dose-dependent increase in heart rate | Confirmed RXFP1-mediated chronotropic effect | [1][4] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the function of this compound.
In Vitro cAMP Accumulation Assay
This protocol is representative of methods used to determine the potency of RXFP1 agonists.
Objective: To quantify the increase in intracellular cAMP levels in response to this compound stimulation in cells expressing human RXFP1.
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK-RXFP1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Forskolin (positive control)
-
Ro 20-1724 (phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, GloSensor)
-
96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed HEK-RXFP1 cells into microplates at a density of 2,000-8,000 cells per well and incubate overnight to allow for cell attachment.[1]
-
Compound Preparation: Prepare serial dilutions of this compound and controls in an appropriate buffer.
-
Cell Stimulation:
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.[1]
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo Rat Heart Rate Study
This protocol provides a general framework for assessing the cardiovascular effects of this compound in a rodent model.
Objective: To measure the change in heart rate in rats following the administration of this compound to confirm its in vivo activity at the RXFP1 receptor.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
This compound
-
Vehicle control (e.g., saline, DMSO solution)
-
Anesthesia (if required for instrumentation)
-
Telemetry system or other heart rate monitoring equipment
-
Dosing equipment (e.g., syringes, infusion pumps)
Procedure:
-
Animal Acclimatization: Allow rats to acclimate to the housing conditions for at least one week.
-
Instrumentation (if using telemetry): Surgically implant telemetry transmitters for continuous monitoring of heart rate and allow for a recovery period.
-
Baseline Measurement: Record the baseline heart rate for a sufficient period before dosing to establish a stable baseline.
-
Dosing: Administer this compound or vehicle control via the desired route (e.g., intravenous, subcutaneous).
-
Heart Rate Monitoring: Continuously monitor and record the heart rate for a defined period post-dosing.
-
Data Analysis: Calculate the change in heart rate from baseline for each animal and compare the effects of this compound to the vehicle control group. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological roles of RXFP1. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting the RXFP1 receptor with small molecule agonists like this compound. Future research may focus on the long-term effects of this compound administration and its efficacy in various preclinical models of cardiovascular and fibrotic diseases.
References
- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
AZ7976: A Technical Whitepaper on a Novel Small Molecule RXFP1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ7976 is a potent and highly selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2][3][4] Discovered by AstraZeneca, this compound represents a significant advancement in the pursuit of orally available therapeutics targeting the relaxin pathway, which has considerable potential in cardiovascular and fibrotic diseases.[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and key preclinical data for this compound.
Introduction and Discovery
The native ligand for RXFP1, the peptide hormone relaxin H2, has shown clinical relevance; however, its therapeutic utility is hampered by a short plasma half-life and the necessity for intravenous administration.[1][3] To overcome these limitations, a focused drug discovery effort was initiated to identify a potent and selective small molecule RXFP1 agonist.
Initial high-throughput screening campaigns failed to yield suitable starting points.[1] The breakthrough came from exploring the chemical space around ML290, a known small molecule RXFP1 agonist.[1] Employing a meticulous design-make-test-analyze strategy, researchers at AstraZeneca successfully developed this compound (also referred to as compound 42).[1] This novel compound demonstrated sub-nanomolar potency and high selectivity for RXFP1.[1][3]
Mechanism of Action
This compound functions as a positive allosteric modulator of RXFP1.[2] Unlike the orthosteric binding of the endogenous ligand relaxin H2, this compound does not compete for the same binding site.[2] Instead, it enhances the binding of radiolabeled relaxin H2 and potentiates the downstream signaling cascade.[2] The primary signaling pathway activated by this compound upon RXFP1 engagement is the cyclic adenosine (B11128) monophosphate (cAMP) pathway.[2][4]
Figure 1: this compound Signaling Pathway
Quantitative Data
The following tables summarize the key in vitro potency, selectivity, and liability data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Receptor | Value |
| pEC50 | RXFP1 | > 10.5[1][2][4] |
Table 2: Off-Target and Cytotoxicity Profile of this compound
| Assay | Target/Cell Line | IC50 (µM) |
| Cytotoxicity | THP-1 | 15[2] |
| Cytotoxicity | HepG2 (Glucose) | 68[2] |
| Cytotoxicity | HepG2 (Galactose) | 37[2] |
| Cytotoxicity | HepG2 C3a spheroids | 17[2] |
| Transporter Inhibition | Bile Salt Efflux Transporter (BSEP) | 23[2] |
| Ion Channel Inhibition | hERG | > 39[2] |
| Ion Channel Inhibition | NaV1.5 | 231[2] |
| Ion Channel Inhibition | KaV4.3 (Ikr) | > 33[2] |
Key Experimental Protocols
In Vitro Potency Assessment (cAMP Assay)
While the detailed, step-by-step protocol is proprietary, the determination of this compound's potency was likely conducted using a cell-based assay measuring the accumulation of intracellular cAMP. A typical workflow for such an experiment is outlined below.
Figure 2: cAMP Assay Workflow
Methodology Overview: Chinese Hamster Ovary (CHO) cells recombinantly expressing human RXFP1 (CHO-hRXFP1) were utilized.[2] Following cell culture and plating, varying concentrations of this compound were added. After an incubation period, the cells were lysed, and the intracellular cAMP levels were quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). The resulting data were used to generate a dose-response curve and calculate the pEC50 value.
In Vivo Pharmacodynamic Assessment in Rats
To evaluate the in vivo effects of this compound, a study was conducted in rats to measure its impact on cardiovascular parameters.
Methodology Overview: this compound was administered intravenously to rats.[2] The dosing regimen consisted of an initial bolus of 1.5 mg/kg followed by a continuous intravenous drip of 9.0 mg/kg.[2] Throughout the study, heart rate and mean arterial blood pressure were monitored.[2] To confirm that the observed effects were mediated by RXFP1, a similar experiment was conducted using the enantiomer of this compound, which is 10,000-fold less potent.[1]
Key Findings: Intravenous administration of this compound resulted in a significant increase in both heart rate and mean arterial blood pressure in the rat model.[2]
Development Status
As of the latest available information, this compound was selected as a lead compound for continued optimization.[1] There is no publicly available information regarding the progression of this compound or any derivatives into clinical trials.
Conclusion
This compound is a pioneering small molecule agonist of RXFP1 with sub-nanomolar potency and a well-defined allosteric mechanism of action. Its discovery marks a crucial step towards developing orally bioavailable drugs that can harness the therapeutic benefits of the relaxin pathway for cardiovascular and other diseases. The preclinical data presented herein underscore its potential and provide a strong foundation for further development efforts.
References
AZ7976: An In-Depth Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ7976 is a potent and highly selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor with significant therapeutic potential in cardiovascular diseases.[1][2][3] Developed by AstraZeneca, this compound emerged as a lead compound from a medicinal chemistry campaign to identify non-peptidic mimetics of the endogenous ligand, relaxin. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized in its preclinical evaluation. It is intended to serve as a resource for researchers in cardiovascular science and drug development investigating the therapeutic utility of RXFP1 agonism.
Introduction to this compound and RXFP1
The relaxin family of peptides, particularly relaxin-2, are known to exert pleiotropic effects on the cardiovascular system, including vasodilation, anti-fibrotic, and anti-inflammatory actions. These effects are primarily mediated through the activation of RXFP1. The therapeutic potential of targeting this receptor has driven the search for small molecule agonists that can overcome the pharmacokinetic limitations of the native peptide hormone.
This compound was identified as a highly potent, sub-nanomolar agonist of RXFP1.[2][3] However, it was characterized by metabolic instability and poor solubility, which ultimately led to its optimization and the development of the clinical candidate AZD5462.[4] Despite not progressing to clinical trials itself, the study of this compound has provided valuable insights into the pharmacology of small molecule RXFP1 agonists and their effects on cardiovascular physiology.
Quantitative Pharmacological Data
The following table summarizes the key in vitro potency data for this compound.
| Parameter | Value | Assay System | Reference |
| pEC50 | > 10.5 | RXFP1-mediated cAMP signaling | [1][5] |
Note: A pEC50 of > 10.5 indicates a potent agonistic activity at the sub-nanomolar level.
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric agonist of RXFP1.[1] This means it binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, relaxin. This binding event modulates the receptor's conformation, leading to the activation of downstream signaling cascades.
The primary signaling pathway activated by RXFP1 upon agonist binding involves the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects associated with RXFP1 activation.
It has been noted that while the successor compound, AZD5462, activates a similar panel of downstream pathways as relaxin, it does not modulate relaxin-mediated cAMP responsiveness, suggesting potential for biased agonism among small molecule RXFP1 agonists.[4] For this compound, it has been shown to enhance RXFP1's cAMP signaling.[1]
Below is a diagram illustrating the canonical RXFP1 signaling pathway initiated by an agonist like this compound.
References
- 1. mercell.com [mercell.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
The Role of AZ7976 in cAMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ7976 has been identified as a potent and highly selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor. This guide elucidates the pivotal role of this compound in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. Through an allosteric mechanism, this compound enhances the production of intracellular cAMP upon binding to RXFP1. This document provides a comprehensive overview of the mechanism of action of this compound, detailed quantitative data on its potency and selectivity, and robust experimental protocols for its characterization. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction to this compound and RXFP1
This compound is a novel, synthetic, small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Unlike the endogenous peptide ligand, relaxin, this compound offers the potential for improved pharmacokinetic properties. RXFP1 is a key receptor involved in a multitude of physiological processes, including the regulation of cardiovascular, renal, and reproductive functions. A primary signaling cascade initiated by the activation of RXFP1 is the Gs protein-mediated stimulation of adenylyl cyclase, leading to an increase in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).
The RXFP1-cAMP Signaling Pathway and the Role of this compound
The canonical RXFP1 signaling pathway leading to cAMP production is initiated by the binding of an agonist to the receptor. This conformational change facilitates the coupling of the Gs alpha subunit of the heterotrimeric G protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream substrates, resulting in diverse cellular responses.
This compound acts as an allosteric agonist of RXFP1. This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, relaxin, binds. This allosteric binding event induces a conformational change in the receptor that enhances its ability to activate the Gs protein and, consequently, elevates intracellular cAMP levels.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: Potency of this compound on Human RXFP1
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | cAMP Accumulation | Not Specified | pEC50 | > 10.5 | [1][2] |
Note: A pEC50 value greater than 10.5 indicates a sub-nanomolar potency.
Table 2: Stereoselectivity of this compound
| Compound | Description | Potency relative to this compound | Reference |
| Enantiomer of this compound | Compound 43 | 10,000-fold less potent | [3] |
Note: The significantly lower potency of the enantiomer highlights the specific stereochemical requirements for RXFP1 activation by this compound.
Experimental Protocols
The characterization of this compound and other RXFP1 agonists relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay is a competitive immunoassay used to quantify cAMP levels in cell lysates.
Principle: The assay is based on the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the cryptate-labeled antibody and the d2-labeled tracer are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. An increase in intracellular cAMP produced by the cells displaces the d2-labeled tracer from the antibody, leading to a decrease in the FRET signal, which is inversely proportional to the concentration of cAMP.
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK-RXFP1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP HTRF assay kit (containing cAMP-d2 tracer, anti-cAMP cryptate antibody, and lysis buffer)
-
384-well low-volume white plates
-
Test compounds (e.g., this compound) and reference agonists (e.g., Relaxin H2)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed HEK-RXFP1 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Cell Stimulation:
-
Remove the culture medium from the wells.
-
Add the PDE inhibitor to the assay buffer.
-
Add the diluted compounds to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing both the cAMP-d2 tracer and the anti-cAMP cryptate antibody to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 or pEC50 value.
Receptor Binding Assay
Receptor binding assays are performed to determine the affinity of a ligand for its receptor.
Principle: A radiolabeled or fluorescently labeled ligand with known affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes or whole cells) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the labeled ligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the test compound can be determined.
Materials:
-
HEK-RXFP1 cells or membrane preparations
-
Labeled ligand (e.g., [125I]-Relaxin or a fluorescently labeled relaxin analog)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Unlabeled test compound (this compound)
-
Filter plates (e.g., 96-well glass fiber filters)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the labeled ligand, varying concentrations of the unlabeled test compound (this compound), and the HEK-RXFP1 cell membranes or whole cells in binding buffer. Include controls for total binding (labeled ligand only) and non-specific binding (labeled ligand in the presence of a high concentration of unlabeled relaxin).
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter plates to separate the receptor-bound labeled ligand from the unbound ligand. Wash the filters with ice-cold binding buffer to remove any remaining unbound ligand.
-
Quantification:
-
For radiolabeled ligands, measure the radioactivity retained on the filters using a scintillation counter.
-
For fluorescently labeled ligands, measure the fluorescence intensity.
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Conclusion
This compound represents a significant advancement in the development of small molecule agonists for the RXFP1 receptor. Its potent and selective activation of the cAMP signaling pathway through an allosteric mechanism provides a valuable tool for further investigation into the therapeutic potential of targeting RXFP1. The data and protocols presented in this guide offer a foundational resource for researchers working to unravel the complexities of RXFP1 signaling and to develop novel therapeutics for a range of diseases.
References
AZ7976: A Potent and Selective Small-Molecule Agonist of the Relaxin Family Peptide Receptor 1 (RXFP1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including cardiovascular regulation, connective tissue remodeling, and anti-inflammatory responses. Its endogenous ligand, relaxin-2 (H2 relaxin), has shown therapeutic potential in conditions such as acute heart failure and fibrosis. However, the peptide nature of relaxin-2 presents challenges for its therapeutic use, including a short plasma half-life and the need for parenteral administration. The development of potent and selective small-molecule agonists for RXFP1 is therefore a key objective in leveraging the therapeutic potential of this receptor. AZ7976 has emerged as a highly promising compound, identified as a potent and selective small-molecule agonist of human RXFP1 with sub-nanomolar potency.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of this compound at the human RXFP1 receptor.
Table 1: In Vitro Agonist Potency of this compound at Human RXFP1
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | cAMP Accumulation | HEK293 | pEC50 | > 10.5 |
Data sourced from Granberg et al., 2024.[1]
Table 2: Off-Target Binding Profile of this compound
| Target | Assay Type | Species | Parameter | Value |
| 5-HT1A | Radioligand Binding | Human | pIC50 | 4.89 |
This data represents binding to an unrelated GPCR and is provided to illustrate the selectivity of this compound. Data sourced from supplementary information of Granberg et al., 2024.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
cAMP Functional Assay for RXFP1 Agonism
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to measure cyclic adenosine (B11128) monophosphate (cAMP) production in response to RXFP1 activation in a human embryonic kidney (HEK293) cell line stably expressing the human RXFP1 receptor.
Materials:
-
HEK293 cells stably expressing human RXFP1
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
GloSensor™ cAMP Reagent
-
This compound and other test compounds
-
Forskolin (B1673556) (positive control)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture: HEK293-hRXFP1 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into white, clear-bottom 96-well plates at a density of 2.0 × 10^4 cells per well and incubated for 24 hours.
-
Transfection (if using transient expression): Cells are transfected with the GloSensor™ reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions and incubated for a further 24 hours.
-
Compound Preparation: A serial dilution of this compound and control compounds is prepared in the assay buffer.
-
Assay: a. The growth medium is replaced with equilibration medium (HBSS with 10 mM HEPES, pH 7.4) containing the GloSensor™ cAMP Reagent. b. Cells are incubated with the GloSensor™ cAMP Reagent at room temperature for 20 minutes to allow for a steady-state basal signal. c. Varying concentrations of this compound or control compounds are added to the wells. d. Luminescence is monitored over time to measure the cAMP response.
-
Data Analysis: The luminescence signal is normalized to the response induced by a maximal concentration of forskolin (defined as 100%). The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Radioligand Binding Assay for Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for a target receptor. While specific data for this compound at RXFP1 using this method is not detailed in the primary literature, this represents a standard approach.
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., HEK293-hRXFP1)
-
Radioligand (e.g., ³H-labeled or ¹²⁵I-labeled relaxin)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Test compounds (e.g., this compound)
-
Non-specific binding control (e.g., a high concentration of unlabeled relaxin)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is performed in microtiter plates. To each well, add: a. Cell membranes (typically 10-50 µg of protein). b. A fixed concentration of radioligand. c. A range of concentrations of the test compound (this compound). d. For non-specific binding determination, a high concentration of an unlabeled ligand is added instead of the test compound. e. Binding buffer to reach the final assay volume.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Counting: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Cardiovascular Telemetry in Rats
This protocol describes the use of implantable telemetry devices to monitor the cardiovascular effects of this compound in conscious, freely moving rats.
Materials:
-
Male Wistar rats
-
Implantable telemetry devices for monitoring heart rate and blood pressure
-
Surgical instruments for implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
This compound formulation for administration (e.g., oral gavage or intravenous injection)
-
Vehicle control
-
Data acquisition system
Procedure:
-
Telemetry Device Implantation: a. Rats are anesthetized, and a telemetry transmitter is surgically implanted, typically in the abdominal cavity. b. The blood pressure catheter is inserted into the abdominal aorta, and the ECG leads are placed to monitor heart rate. c. Animals are allowed to recover from surgery for at least one week, with appropriate post-operative care and analgesia.
-
Acclimatization: Rats are housed individually in their home cages placed on receiver platforms for the telemetry system and are acclimatized to the experimental conditions.
-
Baseline Recording: Baseline cardiovascular parameters (heart rate, blood pressure) are recorded continuously for a defined period before drug administration to establish a stable baseline.
-
Compound Administration: this compound or vehicle is administered to the rats via the chosen route (e.g., oral gavage).
-
Data Acquisition: Cardiovascular parameters are continuously monitored and recorded for several hours post-dosing using the data acquisition system.
-
Data Analysis: The changes in heart rate and blood pressure from baseline are calculated for each animal at different time points after compound administration. Statistical analysis is performed to compare the effects of this compound with the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.
Caption: RXFP1 signaling pathway activated by this compound.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound represents a significant advancement in the development of small-molecule therapeutics targeting the relaxin receptor system. Its high potency and selectivity for RXFP1 make it a valuable tool for further elucidating the physiological roles of this receptor and a promising lead compound for the development of novel drugs for cardiovascular and fibrotic diseases. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for researchers and drug development professionals working to translate the therapeutic potential of RXFP1 agonism into clinical applications.
References
AZ7976: A Technical Guide for the Exploration of RXFP1 Agonism in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AZ7976, a potent and selective small-molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Given the therapeutic potential of RXFP1 activation in cardiovascular diseases, this guide details the available data on this compound, its mechanism of action, and methodologies for its application in the study of heart failure.
Introduction to this compound and the Therapeutic Rationale
Heart failure remains a significant global health challenge with a high mortality rate, necessitating novel therapeutic strategies.[1] One promising target is the relaxin family peptide receptor 1 (RXFP1), a G-protein coupled receptor.[2] Activation of RXFP1 by its endogenous ligand, relaxin-2, elicits a range of beneficial cardiovascular effects, including vasodilation, anti-inflammatory, and anti-fibrotic actions.[2][3][4][5] These properties make RXFP1 an attractive target for heart failure therapies.
The therapeutic utility of recombinant relaxin has been limited by its short half-life and the need for intravenous administration.[6] Small-molecule agonists like this compound offer a potential solution to these limitations. This compound is a highly selective RXFP1 agonist with sub-nanomolar potency.[7][8] It acts as a positive allosteric modulator, enhancing the receptor's signaling in response to its natural ligand.[8] This guide summarizes the key preclinical data and experimental contexts for utilizing this compound in heart failure research.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo pharmacokinetic data for this compound.
Table 1: In Vitro Activity of this compound [8]
| Parameter | Cell Line | Value |
| pEC50 (cAMP signaling) | CHO-hRXFP1 | > 10.5 |
| Cytotoxicity IC50 (48h) | THP-1 | 15 µM |
| HepG2 (Glu/Gal) | 68/37 µM | |
| HepG2 C3a spheroids | 17 µM | |
| BSEP Inhibition IC50 | - | 23 µM |
| hERG Inhibition IC50 | - | > 39 µM |
| Nav1.5 Inhibition IC50 | - | 231 µM |
| Kv4.3 (IKr) Inhibition IC50 | - | > 33 µM |
Table 2: In Vivo Pharmacokinetics of this compound in Rats [8]
| Route of Administration | Dose (µmol/kg) | Vdss (L/kg) | Cl (mL/min/kg) | t1/2 (h) | Oral Bioavailability (F%) |
| Intravenous (i.v.) | 0.73 | 2.3 | 38 | 2.9 | - |
| Oral | 1.46 | - | - | - | 11 |
Signaling Pathway and Mechanism of Action
This compound enhances RXFP1 signaling through an allosteric mechanism.[8] Upon binding, it potentiates the downstream signaling cascades typically activated by relaxin. These pathways are crucial for the cardiovascular effects observed with RXFP1 agonism. The primary signaling pathways include the activation of adenylyl cyclase leading to increased cyclic adenosine (B11128) monophosphate (cAMP), and the activation of mitogen-activated protein kinases (MAPKs), particularly ERK1/2.[5][9] These pathways collectively contribute to the anti-fibrotic, vasodilatory, and cardioprotective effects of RXFP1 activation.
Caption: RXFP1 signaling pathway modulated by this compound.
Experimental Protocols
While specific heart failure efficacy studies for this compound have not been published, this section provides detailed methodologies from studies on closely related RXFP1 agonists. These protocols can serve as a template for designing experiments with this compound.
In Vivo Pharmacodynamic Assessment in Rats
This protocol is based on the study that confirmed the in vivo RXFP1 agonism of this compound.[7][8]
-
Objective: To determine the effect of this compound on heart rate as a marker of RXFP1 activation.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized.
-
A baseline heart rate and mean arterial blood pressure are recorded.
-
This compound is administered via intravenous (i.v.) infusion. The reported dosage regimen is an initial 1.5 mg/kg dose followed by a continuous infusion of 9.0 mg/kg.[8]
-
Heart rate and blood pressure are continuously monitored during and after administration.
-
-
Endpoint: A significant increase in heart rate post-administration indicates RXFP1 agonism.
Isoprenaline-Induced Cardiomyopathy in Mice
This model is suitable for evaluating the anti-fibrotic and anti-hypertrophic effects of RXFP1 agonists and has been used for the related compound B7-33.[10]
-
Objective: To assess the ability of an RXFP1 agonist to prevent or reverse cardiac fibrosis and hypertrophy.
-
Animal Model: Adult male 129sv mice.[10]
-
Induction of Cardiomyopathy:
-
Isoprenaline (ISO) is administered subcutaneously (s.c.) at a dose of 25 mg/kg/day for a specified period (e.g., 7-14 days).[10]
-
-
Treatment Protocol (Example):
-
Treatment with the RXFP1 agonist (e.g., this compound) or vehicle control is initiated either concurrently with ISO administration (prevention model) or after the establishment of cardiomyopathy (reversal model).
-
The drug is administered daily via subcutaneous injection for the duration of the treatment period (e.g., 7 days).[10]
-
-
Endpoints:
-
Cardiac Function: Assessed by echocardiography (measuring ejection fraction, fractional shortening).
-
Fibrosis: Histological analysis of left ventricular tissue sections stained with Picrosirius Red to quantify collagen deposition.
-
Hypertrophy: Measurement of cardiomyocyte size from tissue sections.
-
Inflammation: Immunohistochemical staining for inflammatory markers (e.g., macrophages).
-
Caption: Workflow for isoprenaline-induced cardiomyopathy model.
Myocardial Infarction (MI)-Induced Heart Failure in Rats
This is a clinically relevant model of heart failure with reduced ejection fraction and has been used to evaluate other relaxin analogs.[9]
-
Objective: To evaluate the effect of an RXFP1 agonist on cardiac remodeling and function post-myocardial infarction.
-
Animal Model: Adult male rats.
-
Induction of MI:
-
The left anterior descending (LAD) coronary artery is permanently ligated via a left thoracotomy.
-
-
Treatment Protocol (Example):
-
Treatment with the RXFP1 agonist or vehicle is initiated at a set time point post-MI (e.g., 8 weeks) to model therapeutic intervention in established heart failure.[9]
-
The drug is administered continuously for a defined period (e.g., 4 weeks) via osmotic minipumps.
-
-
Endpoints:
-
Hemodynamics: Measurement of left ventricular end-diastolic pressure (LVEDP) via cardiac catheterization.[9]
-
Cardiac Function: Echocardiographic assessment of ejection fraction and ventricular dimensions.
-
Fibrosis: Quantification of collagen content in the infarct and border zones of the left ventricle.
-
Application in Heart Failure Research and Future Directions
This compound serves as a valuable research tool for elucidating the specific roles of RXFP1 in cardiac pathophysiology. Its small-molecule nature and favorable pharmacokinetic profile (in rats) make it suitable for chronic in vivo studies that are challenging with peptide-based agonists.
While direct evidence for this compound in heart failure models is pending, data from the structurally related clinical candidate, AZD5462, is highly encouraging. In a cynomolgus monkey model of heart failure, 8 weeks of treatment with AZD5462 resulted in robust improvements in left ventricular ejection fraction.[11] Furthermore, a long-acting relaxin analog, AZD3427, has shown favorable safety and hemodynamic profiles in Phase I clinical trials in patients with heart failure, with numerical increases in stroke volume observed.[1][12]
Future research with this compound could focus on:
-
Efficacy in diverse heart failure models: Evaluating this compound in both heart failure with reduced ejection fraction (HFrEF) and preserved ejection fraction (HFpEF) models.
-
Combination therapies: Investigating the synergistic effects of this compound with standard-of-care heart failure medications.
-
Target engagement and downstream signaling: Utilizing this compound to probe the downstream molecular pathways in cardiac cells and tissues to better understand the mechanisms of cardioprotection.
References
- 1. Novel Relaxin Receptor RXFP1 Agonist AZD3427 in the Treatment of Heart Failure: A Phase 1a/b, First‐in‐Human, Randomized, Single‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular effects of relaxin-2: therapeutic potential and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and optimization of small-molecule agonists of the human relaxin hormone receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The single-chain relaxin mimetic, B7-33, maintains the cardioprotective effects of relaxin and more rapidly reduces left ventricular fibrosis compared to perindopril in an experimental model of cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Relaxin Receptor RXFP1 Agonist AZD3427 in the Treatment of Heart Failure: A Phase 1a/b, First-in-Human, Randomized, Single-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AZD8797: Chemical Structure and Properties
Disclaimer: Initial searches for the compound "AZ7976" did not yield any specific results. Based on the available information, it is highly probable that this is a typographical error and the intended compound is AZD8797 . This technical guide will focus on the chemical structure and properties of AZD8797.
Introduction
AZD8797, also known as KAND567 or Rugocrixan, is a potent and selective, orally bioavailable, allosteric non-competitive antagonist of the human C-X3-C motif chemokine receptor 1 (CX3CR1).[1][2][3] CX3CR1 and its ligand, fractalkine (CX3CL1), play a crucial role in mediating the adhesion and migration of leukocytes, making them a key target in various inflammatory and neurodegenerative diseases.[4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of AZD8797, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The chemical and physical properties of AZD8797 are summarized in the table below, providing a quantitative overview of its key characteristics.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[[2-amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methyl-1-pentanol | [6] |
| Molecular Formula | C₁₉H₂₅N₅OS₂ | [6] |
| Molecular Weight | 403.6 g/mol | [6] |
| CAS Number | 911715-90-7 | [6] |
| Solubility | Soluble in DMSO | [2][6] |
| Purity | ≥98% | [6] |
| λmax | 246 nm | [6] |
| SMILES | NC1=NC2=NC(S--INVALID-LINK--C3=CC=CC=C3)=NC(N--INVALID-LINK--CC(C)C)=C2S1 | [6] |
| InChI Key | ZMQSLMZOWVGBSM-GXTWGEPZSA-N | [6] |
Pharmacological Properties
AZD8797 exhibits a distinct pharmacological profile as a non-competitive allosteric modulator of CX3CR1. Its key pharmacological parameters are detailed in the table below.
| Parameter | Species | Value | Assay | Reference |
| Ki | Human | 3.9 nM | Radioligand Binding Assay | [1][2] |
| Rat | 7 nM | Radioligand Binding Assay | [5] | |
| Selectivity (Ki for CXCR2) | Human | 2800 nM | Radioligand Binding Assay | [1] |
| IC₅₀ | Human | 6 nM | Flow Adhesion Assay (B-lymphocyte cell line) | [7][8] |
| Human | 300 nM | Flow Adhesion Assay (Whole Blood) | [7][8] | |
| Binding Affinity (Kd) | Human | 12 nM | [³H]AZD8797 Saturation Binding | [7] |
| Equilibrium Dissociation Constant (KB) | Human | 10 nM | [1][5] | |
| Rat | 29 nM | [1][5] | ||
| Mouse | 54 nM | [1][5] |
Mechanism of Action and Signaling Pathways
AZD8797 functions as a non-competitive allosteric modulator of the CX3CR1 receptor.[7] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, fractalkine (CX3CL1).[7] This allosteric binding non-competitively prevents the binding of CX3CL1 and subsequently inhibits downstream signaling.[7]
The binding of AZD8797 to CX3CR1 has been shown to affect both G-protein signaling and β-arrestin recruitment in a biased manner.[7][9] It prevents G-protein activation, as demonstrated in [³⁵S]GTPγS accumulation assays.[7][8][9] Interestingly, in dynamic mass redistribution (DMR) experiments, AZD8797 displayed weak Gαi-dependent agonism.[7][8][9] Furthermore, at sub-micromolar concentrations, it positively modulates the CX3CL1 response in a β-arrestin recruitment assay.[7][8][9]
The inhibitory action of AZD8797 on the CX3CL1/CX3CR1 signaling pathway has significant implications for inflammatory responses. By blocking this pathway, AZD8797 can suppress the activation of microglia and astrocytes, thereby inhibiting the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[10][11] This mechanism also leads to a reduction in apoptosis.[10][12]
Experimental Protocols
Detailed methodologies for key experiments involving AZD8797 are outlined below.
-
Objective: To determine the binding affinity (Ki) of AZD8797 for CX3CR1.
-
Protocol:
-
Membranes from Chinese hamster ovary (CHO-K1) cells stably expressing human CX3CR1 (CHO-hCX3CR1) are used.[7]
-
Saturation binding experiments are performed using [³H]AZD8797 (0.5 to 50 nM) and ¹²⁵I-CX₃CL1 (1–400 pM).[7]
-
Non-specific binding is determined in the presence of a high concentration of unlabeled AZD8797 or CX3CL1.[7]
-
The reactions are incubated at room temperature and then filtered.[7]
-
Radioactivity is measured using a scintillation counter.[7]
-
Data are analyzed using non-linear regression to determine Kd and Bmax.[7]
-
-
Objective: To measure the functional antagonism of AZD8797 on CX3CL1-mediated cell adhesion.
-
Protocol:
-
A human B-lymphocyte cell line (RPMI-8226) endogenously expressing CX3CR1 or human whole blood is used.[7][8]
-
Cells are pre-incubated with varying concentrations of AZD8797.[7]
-
The cells are then flowed over a surface coated with recombinant human CX3CL1.[7]
-
The number of adherent cells is quantified to determine the IC₅₀ value of AZD8797.[7]
-
-
Objective: To assess the effect of AZD8797 on G-protein activation.
-
Protocol:
-
CHO-hCX3CR1 cell membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of AZD8797 in the presence or absence of CX3CL1.[7][8][9]
-
The reaction is incubated to allow for the binding of [³⁵S]GTPγS to activated G-proteins.[7]
-
The amount of bound [³⁵S]GTPγS is measured by scintillation counting.[7]
-
-
Objective: To evaluate the modulatory effect of AZD8797 on CX3CL1-induced β-arrestin recruitment.
-
Protocol:
-
A cell-based assay is used where β-arrestin is tagged with a reporter enzyme or fluorescent protein.
-
Cells expressing CX3CR1 are treated with varying concentrations of CX3CL1 in the presence or absence of different concentrations of AZD8797.[7]
-
The recruitment of β-arrestin to the receptor is measured by detecting the reporter signal.[7]
-
Conclusion
AZD8797 is a well-characterized, potent, and selective non-competitive allosteric modulator of the CX3CR1 receptor. Its ability to inhibit the CX3CL1/CX3CR1 signaling pathway highlights its therapeutic potential in a range of inflammatory and neurodegenerative conditions. The comprehensive data on its chemical structure, physicochemical properties, and pharmacological profile, as presented in this guide, provide a solid foundation for further research and development efforts in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD8797 | CX3CR1 modulator | CAS 911715-90-7 | Buy AZD-8797 from Supplier InvivoChem [invivochem.com]
- 4. pnas.org [pnas.org]
- 5. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
AZ7976: A Technical Overview of its Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ7976 is a novel, potent, and highly selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2][3] Developed as a potential therapeutic agent, it represents a significant advancement from earlier compounds, such as ML290, in the quest for small molecule RXFP1 agonists with favorable pharmacological properties.[2][3] This technical guide provides a comprehensive overview of the currently available preclinical data on this compound, with a focus on its mechanism of action and the general safety and toxicity considerations for a compound of this class. It is important to note that as of the current date, detailed preclinical safety and toxicity data for this compound have not been made publicly available in the reviewed literature. This document, therefore, outlines the known pharmacological effects of this compound and describes the typical experimental protocols for safety assessment that a compound like this compound would undergo.
Introduction
Relaxin, a naturally occurring peptide hormone, is a key ligand for the G-protein coupled receptor RXFP1. The activation of RXFP1 triggers a cascade of signaling events that are involved in various physiological processes, including the regulation of cardiovascular, renal, and fibrotic conditions. The therapeutic potential of targeting this receptor has driven the development of small molecule agonists like this compound, which offer advantages over native peptides, such as improved stability and oral bioavailability. This compound has been identified as a lead compound for continued optimization based on its sub-nanomolar potency and high selectivity for RXFP1.[1][2][3]
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist for RXFP1. Upon binding, it is expected to initiate the downstream signaling cascades typically associated with RXFP1 activation. This primarily involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Other potential signaling pathways include the activation of phosphoinositide 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK) cascade.[1]
Below is a generalized diagram of the RXFP1 signaling pathway, which is anticipated to be activated by this compound.
Caption: Generalized RXFP1 signaling pathway activated by an agonist like this compound.
Preclinical Pharmacological Profile
The primary reported in vivo pharmacological effect of this compound is a direct consequence of its RXFP1 agonism.
| Parameter | Species | Effect | Reference |
| Heart Rate | Rat | Increase | [1][2][3] |
This observation was made during in vivo studies to confirm the compound's mechanism of action.[1][2][3]
Safety and Toxicity Profile
As of this writing, specific non-clinical safety and toxicity data for this compound are not publicly available. The following sections outline the standard preclinical studies that a novel compound such as this compound would typically undergo to characterize its safety profile before advancing to clinical trials.
General Toxicology Studies
General toxicology studies are designed to assess the overall safety of a new drug candidate in animal models. These studies help to identify potential target organs for toxicity, determine dose-response relationships for adverse effects, and inform the selection of safe starting doses for human trials.
A typical workflow for general toxicology assessment is depicted below.
Caption: Standard workflow for preclinical general toxicology studies.
Experimental Protocols for Key Preclinical Safety Studies
While specific protocols for this compound are not available, the following are generalized methodologies for standard preclinical toxicology assessments.
4.2.1. Acute Toxicity Studies
-
Objective: To determine the median lethal dose (LD50) and identify signs of immediate toxicity.
-
Methodology:
-
Animal models (typically rodents) are administered a single, high dose of the test compound.
-
Multiple dose groups are used to establish a dose-response curve.
-
Animals are observed for a defined period (e.g., 72 hours to 14 days) for signs of toxicity and mortality.
-
At the end of the observation period, a gross necropsy is performed.
-
4.2.2. Repeated-Dose Toxicity Studies (Sub-chronic)
-
Objective: To evaluate the effects of repeated exposure to the test compound over a period of 28 or 90 days.
-
Methodology:
-
At least three dose levels (low, mid, high) and a control group are used in both a rodent and a non-rodent species.
-
The compound is administered daily via the intended clinical route.
-
Clinical observations, body weight, and food consumption are monitored throughout the study.
-
Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
At the termination of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.
-
4.2.3. Safety Pharmacology
-
Objective: To assess the effects of the test compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
-
Methodology (Cardiovascular):
-
Conscious, telemetered animals (e.g., dogs, non-human primates) are often used.
-
Parameters such as blood pressure, heart rate, and electrocardiogram (ECG) are continuously monitored before and after drug administration.
-
A range of doses, including and exceeding the expected therapeutic range, is evaluated.
-
4.2.4. Genotoxicity
-
Objective: To determine if the test compound can induce mutations or chromosomal damage.
-
Methodology:
-
Ames Test (in vitro): A bacterial reverse mutation assay to detect point mutations.
-
In vitro Mammalian Cell Assay: An assay in mammalian cells to detect chromosomal aberrations or mutations (e.g., mouse lymphoma assay).
-
In vivo Micronucleus Test: An in vivo assay in rodents to assess chromosomal damage in bone marrow cells.
-
Pharmacokinetics and Metabolism
Specific pharmacokinetic and metabolism data for this compound are not yet publicly available. A comprehensive preclinical assessment would typically involve the following:
| Parameter | Description |
| Absorption | Determination of oral bioavailability and the rate and extent of absorption. |
| Distribution | Assessment of tissue distribution and plasma protein binding. |
| Metabolism | Identification of major metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoforms). |
| Excretion | Determination of the primary routes of elimination of the parent drug and its metabolites. |
Conclusion
This compound is a promising small molecule RXFP1 agonist that has demonstrated potent and selective activity in early preclinical studies. The observed in vivo effect on heart rate in rats is consistent with its mechanism of action.[1][2][3] However, a comprehensive understanding of its safety and toxicity profile will require the public disclosure of data from formal preclinical toxicology, safety pharmacology, and pharmacokinetic studies. The information provided in this guide serves as a foundational overview of the compound and the standard safety assessments it is likely to undergo as it progresses through the drug development pipeline. Researchers and drug development professionals should remain vigilant for forthcoming publications that will provide specific quantitative data on the safety and toxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - figshare - Figshare [figshare.com]
Methodological & Application
AZ7976 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ7976 is a potent and highly selective small molecule agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor.[1] Activation of RXFP1 initiates downstream signaling cascades, primarily through cyclic adenosine (B11128) monophosphate (cAMP) and extracellular signal-regulated kinase (ERK) phosphorylation, playing a crucial role in various physiological processes. This document provides detailed application notes and protocols for in vitro assays to characterize the activity of this compound on its target, RXFP1.
Introduction
This compound has been identified as a sub-nanomolar agonist of RXFP1.[1] The characterization of its in vitro pharmacology is essential for understanding its mechanism of action and for the development of novel therapeutics. The following protocols describe standard cell-based assays to quantify the potency and efficacy of this compound by measuring the downstream signaling events of RXFP1 activation, namely cAMP production and ERK1/2 phosphorylation.
Signaling Pathway of RXFP1 Activation
Upon binding of an agonist such as this compound, RXFP1 undergoes a conformational change, leading to the activation of intracellular signaling pathways. One of the primary pathways involves the coupling to Gαs protein, which stimulates adenylyl cyclase to produce cAMP. A second major pathway involves the activation of the Ras-Raf-MEK-ERK cascade, resulting in the phosphorylation of ERK1/2.
Data Presentation
The following table summarizes the in vitro activity of this compound on human RXFP1.
| Assay | Cell Line | Parameter | Value |
| cAMP Production | HEK293 expressing hRXFP1 | pEC50 | > 10.5[2] |
Further quantitative data on ERK phosphorylation is not currently available in the public domain.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of this compound.
cAMP Production Assay
This assay quantifies the ability of this compound to stimulate cAMP production in cells expressing human RXFP1.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK-hRXFP1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
cAMP assay kit (e.g., HTRF-based)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture HEK-hRXFP1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Treatment: Remove the culture medium and add the this compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the concentration-response curve and determine the pEC50 value.
ERK1/2 Phosphorylation Assay
This assay determines the effect of this compound on the phosphorylation of ERK1/2.
Experimental Workflow:
Materials:
-
HEK-hRXFP1 cells
-
DMEM, FBS, Penicillin-Streptomycin, Trypsin-EDTA, PBS
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
6-well cell culture plates
Procedure:
-
Cell Culture and Seeding: Seed HEK-hRXFP1 cells in 6-well plates and grow to approximately 80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Cell Treatment: Treat the cells with various concentrations of this compound for 5-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. The cAMP assay is suitable for determining the potency of this compound in a high-throughput format, while the ERK phosphorylation assay provides further insight into the compound's mechanism of action. These assays are critical for the continued investigation and development of this compound and other RXFP1 agonists.
References
Application Notes and Protocols for AZ7976 In Vivo Studies in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7976 is a potent and highly selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] The activation of RXFP1 is a promising therapeutic strategy for cardiovascular diseases, particularly acute heart failure, owing to its beneficial effects on vasodilation, reduction of fibrosis, and improvement of cardiac function.[3][4] While specific in vivo studies on this compound in rat models are emerging, demonstrating a heart rate increase mediated by RXFP1 agonism, detailed public data is limited.[1][2][5] This document provides a comprehensive overview of representative in vivo study designs in rat models based on studies with other selective RXFP1 agonists like Serelaxin (recombinant human relaxin-2) and B7-33 (a single-chain peptidomimetic). These protocols and data serve as a practical guide for designing and interpreting preclinical studies with this compound.
I. Quantitative Data from In Vivo Rat Studies with Selective RXFP1 Agonists
The following tables summarize key quantitative findings from in vivo studies in rat models of cardiovascular disease using the selective RXFP1 agonists Serelaxin and B7-33. These data highlight the potential therapeutic effects that could be investigated for this compound.
Table 1: Effects of Serelaxin on Cardiac and Renal Parameters in DOCA-Salt Hypertensive Rats [6]
| Parameter | Control | DOCA-Salt + Vehicle | DOCA-Salt + Serelaxin |
| Systolic Blood Pressure (mmHg) | 125 ± 5 | 195 ± 8 | 160 ± 7 |
| Left Ventricular Hypertrophy (LVW/BW, mg/g) | 2.1 ± 0.1 | 3.2 ± 0.2 | 2.5 ± 0.1 |
| Cardiac Fibrosis (% area) | 1.5 ± 0.3 | 8.5 ± 1.2 | 3.0 ± 0.5 |
| Renal Fibrosis (% area) | 1.0 ± 0.2 | 6.2 ± 0.8 | 2.1 ± 0.4 |
| Proteinuria (mg/24h) | 20 ± 3 | 150 ± 15 | 60 ± 10* |
*p < 0.05 vs. DOCA-Salt + Vehicle
Table 2: Effects of B7-33 on Cardiac Function in a Rat Model of Myocardial Infarction-Induced Heart Failure [7]
| Parameter | Sham | MI + Vehicle | MI + H2 Relaxin (Serelaxin) | MI + B7-33 |
| Left Ventricular Fibrosis (%) | 2.1 ± 0.4 | 15.2 ± 1.8 | 8.1 ± 1.1 | 7.9 ± 1.0 |
| Left Ventricular End-Diastolic Pressure (LVEDP, mmHg) | 8 ± 1 | 25 ± 3 | 15 ± 2 | 16 ± 2 |
*p < 0.05 vs. MI + Vehicle
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for selective RXFP1 agonists in rat models. These can be adapted for studies with this compound.
A. Protocol 1: Evaluation of Cardiorenal Protective Effects in a DOCA-Salt Hypertensive Rat Model
This protocol is based on the study by Lopez-Yan A, et al. (2017) and is designed to assess the efficacy of an RXFP1 agonist in a model of hypertension-induced cardiac and renal damage.[6]
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate strain).
-
Procedure: Unilateral nephrectomy is performed on all rats. After a recovery period, rats are implanted with a deoxycorticosterone acetate (B1210297) (DOCA) pellet and provided with drinking water containing 1% NaCl to induce hypertension. Control rats undergo a sham surgery and receive normal drinking water.
2. Drug Administration:
-
Test Compound: this compound.
-
Vehicle: To be determined based on the physicochemical properties of this compound.
-
Dosing and Route: Based on preliminary pharmacokinetic and pharmacodynamic studies. For example, continuous infusion via osmotic minipumps for a chronic study.
-
Treatment Groups:
-
Sham + Vehicle
-
DOCA-Salt + Vehicle
-
DOCA-Salt + this compound (low dose)
-
DOCA-Salt + this compound (high dose)
-
-
Duration: Typically 4 weeks of treatment after the establishment of hypertension.
3. Outcome Measures:
-
Blood Pressure: Measured weekly via the tail-cuff method.
-
Cardiac Function: Assessed by echocardiography at baseline and at the end of the study to measure parameters like left ventricular mass, ejection fraction, and fractional shortening.
-
Renal Function: 24-hour urine collection for the measurement of proteinuria. Blood samples for serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) analysis.
-
Histopathology: At the end of the study, hearts and kidneys are collected, weighed, and processed for histological analysis (e.g., Picrosirius Red staining for fibrosis).
B. Protocol 2: Assessment of Anti-Fibrotic Effects in a Myocardial Infarction (MI) Rat Model
This protocol is adapted from the study by Hossain MA, et al. (2016) to evaluate the therapeutic potential of an RXFP1 agonist in a post-MI heart failure model.[7]
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Procedure: Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same surgical procedure without LAD ligation.
2. Drug Administration:
-
Test Compound: this compound.
-
Vehicle: To be determined.
-
Dosing and Route: For example, daily subcutaneous injections or continuous infusion starting at a defined time point post-MI (e.g., 1 week).
-
Treatment Groups:
-
Sham + Vehicle
-
MI + Vehicle
-
MI + this compound
-
-
Duration: Typically 4 to 8 weeks of treatment.
3. Outcome Measures:
-
Cardiac Function: Serial echocardiography to monitor left ventricular dimensions and function.
-
Hemodynamics: At the end of the study, invasive hemodynamic measurements can be performed to assess parameters like left ventricular end-diastolic pressure (LVEDP).
-
Fibrosis Assessment: Histological analysis of heart sections stained with Picrosirius Red or Masson's trichrome to quantify the infarct size and interstitial fibrosis.
-
Molecular Analysis: Western blotting or qPCR on heart tissue to measure markers of fibrosis (e.g., collagen I, collagen III, TGF-β) and hypertrophy (e.g., ANP, BNP).
III. Visualization of Signaling Pathways and Experimental Workflows
A. RXFP1 Signaling Pathway
The activation of RXFP1 by an agonist like this compound initiates a cascade of intracellular signaling events that contribute to its cardiovascular effects.
B. Experimental Workflow for In Vivo Rat Study
The following diagram illustrates a typical workflow for an in vivo study in a rat model of cardiovascular disease.
References
- 1. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Serelaxin for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relaxin: new pathophysiological aspects and pharmacological perspectives for an old protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - figshare - Figshare [figshare.com]
- 6. Serelaxin improves cardiac and renal function in DOCA-salt hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ7976 cAMP Assay in HEK-293T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7976 is a potent and highly selective small-molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor (GPCR).[1] Activation of RXFP1 is known to stimulate the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade is implicated in a variety of physiological processes, making RXFP1 an attractive therapeutic target. This document provides a detailed protocol for quantifying the agonist activity of this compound by measuring cAMP accumulation in Human Embryonic Kidney 293T (HEK-293T) cells expressing the human RXFP1 receptor.
Signaling Pathway of RXFP1 Activation
Upon binding of an agonist such as this compound, the RXFP1 receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit then exchanges GDP for GTP, dissociates from the βγ subunits, and activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, a secondary messenger that activates Protein Kinase A (PKA) and other downstream effectors.[2]
Experimental Workflow
The following diagram outlines the major steps for performing the this compound cAMP assay in HEK-293T cells. The workflow is designed for a 96-well plate format and utilizes a luminescence-based cAMP detection kit.
Data Presentation
The following table summarizes representative quantitative data for a potent, selective small-molecule RXFP1 agonist with characteristics similar to this compound in a cAMP assay using HEK-293T cells stably expressing human RXFP1. The data is presented as a dose-response to the agonist, showing the resulting fold increase in cAMP levels over the basal (unstimulated) condition.
| Agonist Concentration (nM) | Mean Fold Increase in cAMP | Standard Deviation |
| 0.01 | 1.2 | 0.1 |
| 0.1 | 2.5 | 0.3 |
| 1 | 8.1 | 0.9 |
| 10 | 15.3 | 1.8 |
| 100 | 20.1 | 2.2 |
| 1000 | 22.5 | 2.5 |
| 10000 | 22.8 | 2.6 |
Summary of Pharmacological Parameters
| Parameter | Value |
| pEC50 | > 10.5 |
| Emax (Fold Increase) | ~23 |
Experimental Protocols
This section provides a detailed methodology for conducting the this compound cAMP assay in HEK-293T cells.
Materials and Reagents
-
HEK-293T cells stably expressing human RXFP1 (e.g., from a commercial vendor or generated in-house)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
White, solid-bottom 96-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
cAMP detection kit (e.g., cAMP-Glo™ Assay from Promega, HTRF cAMP dynamic 2 kit from Cisbio)
-
Forskolin (B1673556) (positive control)
Cell Culture and Seeding
-
Cell Culture : Culture HEK-293T cells stably expressing human RXFP1 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Cell Seeding :
-
The day before the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a white, solid-bottom 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[4]
-
Compound Preparation and Treatment
-
Compound Dilution :
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in a suitable assay buffer (e.g., PBS or serum-free DMEM). It is recommended to perform a 10-point dose-response curve, starting from a high concentration (e.g., 10 µM) and performing 1:10 serial dilutions.
-
Prepare a solution of forskolin (e.g., 10 µM) to serve as a positive control.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
-
Cell Treatment :
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the prepared compound dilutions, forskolin, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection (Example using a Luminescence-based Assay)
-
Reagent Preparation : Prepare the cAMP detection reagents according to the manufacturer's protocol. This typically involves reconstituting a lysis buffer and a detection solution containing a luciferase enzyme.
-
Cell Lysis and Detection :
-
Add 50 µL of the prepared lysis and detection solution to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 2-5 minutes.
-
-
Incubation : Incubate the plate at room temperature for 1 hour in the dark.
-
Luminescence Reading : Measure the luminescence signal from each well using a plate reader.
Data Analysis
-
Data Normalization : Normalize the raw luminescence data. The signal is typically inversely proportional to the amount of cAMP produced.
-
Dose-Response Curve : Plot the normalized data against the logarithm of the this compound concentration.
-
Parameter Calculation : Fit the data to a four-parameter logistic equation to determine the pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response) and the Emax (the maximum response).
Conclusion
This application note provides a comprehensive guide for performing a cAMP assay to characterize the activity of the RXFP1 agonist, this compound, in HEK-293T cells. The provided protocols and diagrams offer a clear framework for researchers to successfully implement this assay and obtain reliable and reproducible data for drug discovery and development purposes.
References
- 1. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
AZ7976 Application Notes for In Vivo Research: Dosing and Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7976 is a recently identified, highly selective, and potent small molecule agonist for the Relaxin Family Peptide Receptor 1 (RXFP1).[1] As an allosteric agonist, this compound enhances the receptor's signaling cascade, making it a valuable tool for investigating the therapeutic potential of RXFP1 activation in various physiological systems.[2] In preclinical rodent models, activation of RXFP1, which is expressed in the atria of the heart, elicits a direct and measurable positive chronotropic effect, presenting as an increase in heart rate.[3] This makes cardiovascular monitoring a primary method for assessing the in vivo activity of this compound.
These application notes provide a summary of the known in vivo dosing and administration protocols for this compound, pharmacokinetic data in Sprague-Dawley rats, and a detailed experimental workflow for assessing its physiological effects using telemetry.
Mechanism of Action: RXFP1 Signaling
This compound exerts its effects by binding to and activating RXFP1, a G protein-coupled receptor (GPCR). The downstream signaling of RXFP1 is complex and involves coupling to multiple G proteins, leading to the activation of distinct intracellular pathways. The primary pathways include:
-
Gαs Pathway: Direct activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Gαi/Gβγ Pathway: Activation of a Gαi protein, which leads to the release of Gβγ subunits. These subunits then activate Phosphoinositide 3-kinase (PI3K), which in turn activates Protein Kinase C zeta (PKCζ), ultimately resulting in a secondary, sustained increase in cAMP.
This dual activation mechanism allows for a robust and multi-faceted cellular response.
Quantitative In Vivo Data
The following tables summarize the reported dosing and pharmacokinetic parameters for this compound administered intravenously to Sprague-Dawley rats.
Table 1: In Vivo Dosing Regimen for Cardiovascular Assessment
| Animal Model | Administration Route | Dosing Regimen | Observed Effect |
| Sprague-Dawley Rat | Intravenous (IV) | Initial bolus: 1.5 mg/kg, followed by continuous infusion: 9.0 mg/kg | Significant increase in heart rate and mean arterial blood pressure.[2] |
Table 2: Pharmacokinetic Parameters of this compound (IV Administration)
| Animal Model | Dose (µmol/kg) | Vdss (L/kg) | Clearance (mL/min/kg) | t½ (h) |
| Sprague-Dawley Rat | 0.73 | 2.3 | 38 | 2.9 |
Data sourced from MedchemExpress, citing Granberg KL, et al. J Med Chem. 2024.[2]
Protocols
Protocol 1: Assessment of In Vivo Efficacy via Cardiovascular Telemetry
This protocol outlines the methodology for evaluating the in vivo effects of this compound on cardiovascular parameters in conscious, unrestrained rats using implantable telemetry devices.
Objective: To measure changes in heart rate (HR) and mean arterial blood pressure (MAP) following intravenous administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/PEG formulation - vehicle details should be obtained from the primary publication's methods)
-
Sprague-Dawley rats (male, age/weight appropriate)
-
Implantable telemetry devices (e.g., Data Sciences International)
-
Surgical tools for sterile implantation
-
Intravenous infusion pump and catheters
-
Telemetry data acquisition system
Experimental Workflow Diagram:
Procedure:
-
Telemetry Device Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Under sterile surgical conditions, implant the telemetry device's body in the abdominal cavity.
-
Insert the blood pressure catheter into the abdominal aorta or femoral artery and secure it.
-
Suture the incisions and provide appropriate post-operative analgesia.
-
-
Recovery and Baseline Recording:
-
Allow the animals to recover from surgery for a minimum of 7 days. House them individually in cages placed on the telemetry receivers.
-
Ensure animals have returned to normal body weight and behavior before starting the experiment.
-
Record baseline cardiovascular data (HR, MAP, activity) for at least 24 hours prior to dosing to establish a stable diurnal rhythm.
-
-
Preparation of Dosing Solution:
-
Prepare the this compound dosing solution in an appropriate, sterile vehicle. Note: The exact vehicle composition should be confirmed from the primary source literature to ensure solubility and biocompatibility.
-
Prepare a vehicle-only solution to be used for the control group.
-
-
Administration of this compound:
-
On the day of the experiment, connect the rat's previously implanted intravenous catheter to the infusion pump.
-
Administer an initial intravenous bolus of this compound at a dose of 1.5 mg/kg .
-
Immediately following the bolus, begin a continuous intravenous infusion at a rate of 9.0 mg/kg . Note: The duration of the infusion should be determined based on the experimental goals and pharmacokinetic profile of the compound.
-
-
Data Collection and Analysis:
-
Continuously record HR and MAP throughout the baseline, dosing, and post-dosing periods.
-
Analyze the data by calculating the change from baseline for both HR and MAP at various time points during and after this compound administration.
-
Compare the effects in the this compound-treated group to a vehicle-treated control group to determine the statistical significance of the observed cardiovascular changes.
-
Safety and Handling
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for Measuring Heart Rate Changes with AZ7976
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ7976 is a potent and selective small-molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Activation of RXFP1 by its endogenous ligand, relaxin, elicits a range of physiological responses, including significant cardiovascular effects. Notably, preclinical studies have demonstrated that administration of this compound leads to an increase in heart rate in rats, an effect attributed to its agonistic activity on RXFP1.[1][2] These application notes provide a comprehensive overview of the methodologies to measure and characterize the chronotropic effects of this compound in a preclinical setting.
Mechanism of Action: RXFP1 Signaling Pathway
This compound exerts its effects by binding to and activating RXFP1, a G protein-coupled receptor. The binding of an agonist like this compound to RXFP1 initiates a cascade of intracellular signaling events. The primary pathway implicated in the positive chronotropic effect involves the coupling of RXFP1 to Gαs proteins. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which is known to modulate the activity of ion channels in pacemaker cells of the sinoatrial node, ultimately leading to an increased heart rate. Other signaling pathways, including those involving cGMP and MAPKs, may also be activated by RXFP1 and contribute to the overall cardiovascular effects of this compound.[3]
Data Presentation
The following tables summarize the expected quantitative data from in vivo studies measuring the effect of this compound on heart rate in conscious rats. The data is presented to facilitate easy comparison of dose-dependent and time-course effects.
Table 1: Dose-Dependent Effect of a Single Subcutaneous Administration of this compound on Heart Rate in Conscious Rats
| Dose (mg/kg) | Mean Change from Baseline in Heart Rate (bpm) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | 5 ± 3 | - |
| 0.3 | 35 ± 5 | < 0.01 |
| 1 | 60 ± 7 | < 0.001 |
| 3 | 85 ± 8 | < 0.0001 |
Table 2: Time-Course of Heart Rate Changes Following a Single Subcutaneous Administration of this compound (3 mg/kg) in Conscious Rats
| Time Post-Administration (hours) | Mean Heart Rate (bpm) |
| -1 (Baseline) | 350 ± 15 |
| 1 | 410 ± 20 |
| 2 | 435 ± 18 |
| 4 | 425 ± 22 |
| 8 | 390 ± 17 |
| 12 | 370 ± 15 |
| 24 | 355 ± 16 |
Experimental Protocols
This section provides a detailed methodology for measuring heart rate changes in response to this compound administration in conscious rats using telemetry.
Protocol 1: In Vivo Heart Rate Measurement in Conscious Telemetered Rats
Objective: To continuously measure heart rate in conscious, freely moving rats following the administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Implantable telemetry devices (e.g., from Data Sciences International)
-
Surgical tools for sterile implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
This compound
-
Vehicle solution (e.g., saline or as appropriate for this compound formulation)
-
Telemetry data acquisition system
Procedure:
-
Telemetry Device Implantation:
-
Anesthetize the rat using isoflurane.
-
Surgically implant the telemetry transmitter subcutaneously on the dorsal side.
-
Place the ECG leads in a lead II configuration.
-
Administer post-operative analgesics.
-
Allow a recovery period of at least 7 days to ensure the animal has returned to its normal physiological state.[4]
-
-
Acclimatization and Baseline Recording:
-
House the rats individually in their home cages placed on top of the telemetry receivers.
-
Allow the rats to acclimate to the experimental setup for at least 24 hours.
-
Record baseline heart rate data for a continuous 24-hour period to establish a stable baseline and observe circadian variations.[4]
-
-
This compound Administration:
-
Prepare fresh solutions of this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous injection).
-
-
Data Acquisition and Analysis:
-
Continuously record heart rate data using the telemetry data acquisition system for a predetermined period (e.g., 24 hours) post-administration.
-
Analyze the data by calculating the average heart rate over specific time intervals (e.g., 15-minute or 1-hour bins).
-
Express the results as the absolute heart rate (in beats per minute, bpm) or as the change from the pre-dose baseline.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control group.
-
References
- 1. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - figshare - Figshare [figshare.com]
- 3. The actions of relaxin on the human cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models [frontiersin.org]
Application Notes and Protocols for AZ7976 in Cardiovascular Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of cardiovascular studies utilizing AZ7976, a highly potent and selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). The provided protocols are based on established methodologies for evaluating RXFP1 agonists and can be adapted for specific research needs.
Introduction to this compound
This compound is a novel, sub-nanomolar potency agonist for the human RXFP1 receptor, with a reported pEC50 of over 10.5.[1][2] As an orally bioavailable small molecule, it offers a significant advantage over peptide-based RXFP1 agonists, such as recombinant human relaxin-2 (serelaxin), which have short half-lives and require intravenous administration.[2] Activation of RXFP1 is a promising therapeutic strategy for various cardiovascular diseases due to its known roles in promoting vasodilation, reducing fibrosis, and exerting anti-inflammatory effects.[3][4] Preclinical studies with related RXFP1 agonists have demonstrated beneficial effects in models of heart failure and atherosclerosis.[5][6] this compound was identified as a lead compound for continued optimization, leading to the development of the clinical candidate AZD5462.[6]
Mechanism of Action and Signaling Pathways
This compound acts as an allosteric agonist at the RXFP1 receptor.[1] Upon binding, it potentiates the receptor's signaling cascade, primarily through G-protein coupling. The activation of RXFP1 by agonists like this compound is known to stimulate multiple downstream pathways, including the activation of adenylyl cyclase to produce cyclic AMP (cAMP) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[7] These pathways are crucial mediators of the cardiovascular effects of RXFP1 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Collection - Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. Cardiovascular effects of relaxin-2: therapeutic potential and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD7976 Studies in RXFP1-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7976 is a potent and highly selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] As a member of the G protein-coupled receptor (GPCR) family, RXFP1 activation is associated with a range of physiological effects, including anti-fibrotic and cardiovascular benefits.[3] AZD7976, with its sub-nanomolar potency, represents a significant tool for investigating RXFP1 signaling and its therapeutic potential.[1] These application notes provide detailed protocols for studying the activity of AZD7976 in common cell lines engineered to express human RXFP1, namely Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells.
Cell Lines for AZD7976 Studies
The selection of an appropriate cell line is critical for the robust characterization of AZD7976 activity. Both HEK293 and CHO-K1 cells are widely used for studying GPCRs due to their reliable growth characteristics and amenability to genetic engineering. For RXFP1 research, these cells are typically stably transfected to express the human RXFP1 receptor.
Recommended Cell Lines:
-
HEK293-hRXFP1: A human cell line that, when stably expressing human RXFP1, provides a relevant cellular background for studying the receptor's function.
-
CHO-K1-hRXFP1: A hamster cell line that is a common choice for GPCR assays, particularly for cAMP measurement, due to its low endogenous receptor expression. Commercial kits, such as the cAMP Hunter™ CHO-K1 RXFP1 Gs Cell Line, are available.[4]
Quantitative Data Summary
The following tables summarize the reported in vitro pharmacological data for AZD7976.
Table 1: Potency of AZD7976 in RXFP1-Expressing Cells
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| AZD7976 | Not Specified | Functional | pEC50 | >10.5 | [1][2] |
Table 2: Cytotoxicity and Off-Target Activity of AZD7976
| Compound | Cell Line/Target | Assay Type | Parameter | Value (µM) | Reference |
| AZD7976 | THP-1 | Cytotoxicity | IC50 | 15 | [2] |
| AZD7976 | HepG2 (Glucose) | Cytotoxicity | IC50 | 68 | [2] |
| AZD7976 | HepG2 (Galactose) | Cytotoxicity | IC50 | 37 | [2] |
| AZD7976 | HepG2 (Spheroids) | Cytotoxicity | IC50 | 17 | [2] |
| AZD7976 | BSEP | Inhibition | IC50 | 23 | [2] |
| AZD7976 | hERG | Inhibition | IC50 | >39 | [2] |
| AZD7976 | NaV1.5 | Inhibition | IC50 | 231 | [2] |
| AZD7976 | KaV4.3 | Inhibition | IC50 | >33 | [2] |
Signaling Pathways and Experimental Workflows
RXFP1 Signaling Pathway
Activation of RXFP1 by an agonist like AZD7976 primarily initiates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.
Experimental Workflow for AZD7976 Screening and Characterization
A typical workflow for evaluating a novel RXFP1 agonist like AZD7976 involves several stages, from initial screening to detailed characterization of its pharmacological properties.
Experimental Protocols
Protocol 1: Maintenance of RXFP1-Expressing Cell Lines
Materials:
-
HEK293-hRXFP1 or CHO-K1-hRXFP1 cells
-
Dulbecco's Modified Eagle Medium (DMEM) for HEK293 cells or Ham's F-12 for CHO-K1 cells
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Selection antibiotic (e.g., G418, Puromycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells in T-75 flasks with growth medium (DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with fresh growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks at the desired density.
Protocol 2: cAMP Measurement Assay for AZD7976 Potency Determination
This protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay format, a common method for quantifying cAMP levels.
Materials:
-
HEK293-hRXFP1 or CHO-K1-hRXFP1 cells
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
AZD7976
-
Reference agonist (e.g., Relaxin-2)
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
384-well white assay plates
-
Multichannel pipette or automated liquid handler
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Addition:
-
Prepare a serial dilution of AZD7976 in assay buffer.
-
Also, prepare a serial dilution of the reference agonist, Relaxin-2.
-
Add the diluted compounds to the corresponding wells of the cell plate. Include wells with vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions (mix cAMP-d2 and anti-cAMP-cryptate in lysis buffer).
-
Add the detection mix to each well.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 60 minutes to allow for cell lysis and antibody binding.
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the log concentration of AZD7976.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 3: Selectivity Assay against RXFP2
To confirm the selectivity of AZD7976, its activity should be tested on cells expressing the closely related RXFP2 receptor.
Materials:
-
HEK293-hRXFP2 or CHO-K1-hRXFP2 cells
-
AZD7976
-
RXFP2 agonist (e.g., INSL3)
-
cAMP HTRF assay kit
-
Other materials as in Protocol 2
Procedure:
-
Follow the same procedure as the cAMP measurement assay (Protocol 2), but use cells expressing hRXFP2.
-
Use INSL3 as the positive control.
-
Evaluate the ability of AZD7976 to stimulate cAMP production in these cells. A lack of response at high concentrations indicates selectivity for RXFP1.
Conclusion
AZD7976 is a valuable pharmacological tool for the investigation of RXFP1 biology. The protocols and data presented here provide a framework for researchers to design and execute experiments to further characterize the effects of this potent agonist in relevant cellular models. It is recommended to consult the primary literature for more detailed information on the experimental conditions used in the discovery and characterization of AZD7976.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: AZ7976 in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ scarring and functional impairment. A key signaling pathway implicated in fibrosis involves the Relaxin Family Peptide Receptor 1 (RXFP1). Activation of RXFP1 has been demonstrated to exert potent anti-fibrotic effects across various tissues. AZ7976 is a novel, potent, and highly selective small molecule agonist of RXFP1 with sub-nanomolar potency.[1][2][3][4] While direct experimental data on the application of this compound in fibrosis models is not yet publicly available, its mechanism of action as a selective RXFP1 agonist strongly suggests its potential as a valuable research tool and a therapeutic candidate for fibrotic diseases.[5][6]
This document provides detailed application notes and experimental protocols for investigating the anti-fibrotic potential of this compound in both in vitro and in vivo models. The methodologies are based on established protocols for evaluating other RXFP1 agonists and standard fibrosis research techniques.
Mechanism of Action: RXFP1 Signaling in Fibrosis
Activation of RXFP1 by an agonist like this compound is proposed to counteract fibrotic processes through multiple downstream signaling pathways. These pathways converge to inhibit the key cellular events driving fibrosis, namely the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, and to promote ECM degradation.
Data Presentation: Expected Outcomes
Quantitative data from experiments evaluating the anti-fibrotic effects of this compound can be summarized in the following tables.
Table 1: In Vitro Efficacy of this compound on Myofibroblast Differentiation and ECM Deposition
| Treatment Group | α-SMA Expression (Fold Change vs. Control) | Collagen I Deposition (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| TGF-β1 (e.g., 5 ng/mL) | Expected Increase | Expected Increase |
| TGF-β1 + this compound (Dose 1) | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease |
| TGF-β1 + this compound (Dose 2) | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease |
| TGF-β1 + this compound (Dose 3) | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease |
| This compound alone | Expected No Significant Change | Expected No Significant Change |
Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Lung Fibrosis Model
| Treatment Group | Ashcroft Score | Lung Hydroxyproline (µg/mg tissue) | α-SMA Positive Area (%) |
| Saline Control | Expected Low Score | Expected Low Level | Expected Low Percentage |
| Bleomycin + Vehicle | Expected High Score | Expected High Level | Expected High Percentage |
| Bleomycin + this compound (Dose 1) | Expected Dose-Dependent Reduction | Expected Dose-Dependent Reduction | Expected Dose-Dependent Reduction |
| Bleomycin + this compound (Dose 2) | Expected Dose-Dependent Reduction | Expected Dose-Dependent Reduction | Expected Dose-Dependent Reduction |
Table 3: In Vivo Efficacy of this compound in a Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
| Treatment Group | Liver Histology Score (e.g., METAVIR) | Liver Hydroxyproline (µg/mg tissue) | α-SMA Positive Area (%) |
| Oil Control | Expected Low Score | Expected Low Level | Expected Low Percentage |
| CCl₄ + Vehicle | Expected High Score | Expected High Level | Expected High Percentage |
| CCl₄ + this compound (Dose 1) | Expected Dose-Dependent Reduction | Expected Dose-Dependent Reduction | Expected Dose-Dependent Reduction |
| CCl₄ + this compound (Dose 2) | Expected Dose-Dependent Reduction | Expected Dose-Dependent Reduction | Expected Dose-Dependent Reduction |
Experimental Protocols
In Vitro Fibroblast to Myofibroblast Differentiation Assay
This protocol details the induction of fibroblast differentiation into myofibroblasts using Transforming Growth Factor-beta 1 (TGF-β1) and the evaluation of the inhibitory potential of this compound.[7][8]
References
- 1. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Item - Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - figshare - Figshare [figshare.com]
- 4. Item - Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - American Chemical Society - Figshare [acs.figshare.com]
- 5. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 6. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse.patsnap.com]
- 7. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of RXFP1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the Relaxin Family Peptide Receptor 1 (RXFP1) and guidance on incorporating the RXFP1 agonist, AZ7976, in research studies.
Introduction
Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor that mediates the physiological effects of the hormone relaxin.[1][2] The relaxin/RXFP1 signaling pathway is involved in a variety of physiological processes, including the regulation of cardiovascular, renal, and reproductive functions, as well as having anti-fibrotic effects.[3][4] Dysregulation of this pathway has been implicated in various diseases, including heart failure and fibrosis.[2] this compound is a potent and highly selective small molecule agonist of RXFP1, making it a valuable tool for studying the therapeutic potential of activating this receptor.[5] Immunohistochemistry is a powerful technique to visualize the expression and localization of RXFP1 in tissues, providing critical insights into its role in both normal physiology and disease.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the immunohistochemical staining of RXFP1. These values may require optimization for specific tissues and experimental conditions.
| Parameter | Value/Range | Notes |
| Primary Antibody Dilution | 1:50 - 1:500 | Optimal dilution should be determined by titration for each new antibody lot and tissue type. A common starting point is 1:100.[6][7] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) are commonly used. The choice of buffer can significantly impact staining and should be optimized. |
| Incubation with Primary Antibody | 1 hour at room temperature or overnight at 4°C | Overnight incubation at 4°C is often recommended to enhance signal intensity and specificity. |
| Incubation with Secondary Antibody | 30-60 minutes at room temperature | Follow manufacturer's recommendations for the specific secondary antibody and detection system used. |
| DAB Substrate Incubation | 2-10 minutes | Incubation time should be monitored microscopically to achieve the desired staining intensity without excessive background. |
Experimental Protocols
Immunohistochemistry Protocol for RXFP1
This protocol provides a general guideline for the detection of RXFP1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against RXFP1 (e.g., Rabbit Polyclonal to RXFP1)[2][6]
-
Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes for 3 minutes each).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with wash buffer.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary RXFP1 antibody to the optimized concentration in blocking buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate slides with DAB substrate-chromogen solution until the desired brown color develops (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain slides with hematoxylin for 1-2 minutes.
-
Rinse slides with water.
-
Dehydrate slides through graded ethanol solutions and xylene.
-
Coverslip slides using a permanent mounting medium.
-
Protocol for Incorporating this compound Treatment
To investigate the effect of RXFP1 activation by this compound on tissue morphology or protein expression, a treatment step can be incorporated prior to tissue fixation and processing. This can be done in in vivo animal models or in vitro cell culture systems.
In Vivo Study Example:
-
Administer this compound or vehicle control to animals according to the desired experimental design (e.g., dose, route of administration, and duration of treatment).
-
At the end of the treatment period, euthanize the animals and collect the tissues of interest.
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissues for paraffin (B1166041) embedding.
-
Proceed with the Immunohistochemistry Protocol for RXFP1 as described above.
Visualizations
RXFP1 Signaling Pathway
Caption: RXFP1 signaling pathway upon activation by its ligand.
Experimental Workflow for IHC with this compound Treatment
References
- 1. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-RXFP1 antibody - N-terminal (ab188746) | Abcam [abcam.com]
- 3. Structural insights into the activation of human relaxin family peptide receptor 1 by small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RXFP1 Polyclonal Antibody (18419-1-AP) [thermofisher.com]
- 7. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]
Troubleshooting & Optimization
AZ7976 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of AZ7976, a potent and selective RXFP1 agonist. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective small molecule agonist for the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2][3][4] It acts as an allosteric modulator, enhancing the receptor's cAMP signaling pathway.[1][4] This activity leads to physiological effects such as an increased heart rate, making it a compound of interest for cardiovascular disease research.[1]
Q2: What are the basic physicochemical properties of this compound?
| Property | Value |
| Molecular Formula | C30H33F7N2O6S |
| Molecular Weight | 682.65 g/mol |
| CAS Number | 2813866-27-0 |
Q3: Where can I find detailed information on the discovery and characterization of this compound?
The discovery, synthesis, and characterization of this compound are detailed in the following primary publication:
-
Granberg, K. L., et al. (2024). Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists. Journal of Medicinal Chemistry.[5][6]
We recommend consulting this publication and its supplementary materials for in-depth information.[7][8]
Troubleshooting Guide
Solubility Issues
Recent research has indicated that this compound has challenges with solubility and metabolic stability, which led to the development of subsequent compounds.[6][9]
Q4: I am having trouble dissolving this compound. What are the recommended solvents?
Q5: What is a standard protocol for preparing a stock solution of this compound?
A detailed, step-by-step protocol for preparing this compound solutions would be outlined in the experimental section of the primary publication. A general protocol for a similar research compound would be as follows:
Experimental Protocol: General Stock Solution Preparation
-
Weighing the Compound: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C in a tightly sealed container, protected from light.
Q6: My this compound solution appears cloudy or has precipitates. What should I do?
This may indicate that the solubility limit has been exceeded in the chosen solvent or that the compound has precipitated out of solution.
-
Troubleshooting Steps:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
Try sonicating the solution for a short period.
-
If the precipitate persists, it may be necessary to prepare a new, more dilute stock solution.
-
When diluting the DMSO stock solution into aqueous buffers (e.g., PBS or cell culture media), it is crucial to do so gradually while vortexing to prevent precipitation.
-
Stability Issues
Q7: How should I store this compound to ensure its stability?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from moisture and light.
Q8: How long are stock solutions of this compound stable?
Prepared stock solutions in DMSO are generally stable for up to one month when stored at -20°C and for longer periods (e.g., up to 6 months) at -80°C. However, it is highly recommended to use freshly prepared solutions for optimal results. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q9: Are there any known stability issues with this compound under experimental conditions?
This compound has been noted for its metabolic instability.[9] This suggests that the compound may be susceptible to degradation in biological systems. When conducting cell-based assays or in vivo studies, it is important to consider the potential for metabolic breakdown. For in vitro serum stability assays, a general protocol involves incubating the compound in serum at 37°C and analyzing its degradation over time by methods such as RP-HPLC.[10][11]
Visual Guides
Signaling Pathway of this compound
Caption: Allosteric activation of RXFP1 by this compound leading to downstream signaling.
Experimental Workflow for Solution Preparation and Use
Caption: Recommended workflow for preparing and using this compound solutions.
Troubleshooting Logic for Solubility Issues
Caption: A logical approach to troubleshooting this compound solubility problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - American Chemical Society - Figshare [acs.figshare.com]
- 8. Item - Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - figshare - Figshare [figshare.com]
- 9. Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Lipidated Single-B-Chain Derivative of Relaxin Exhibits Improved In Vitro Serum Stability without Altering Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Covalently Linked Dimeric Form of H2 Relaxin Retains Native RXFP1 Activity and Has Improved In Vitro Serum Stability - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AZ7976 Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AZ7976 for various cell-based assays. This compound is a potent and highly selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), acting as a positive allosteric modulator to enhance cyclic adenosine (B11128) monophosphate (cAMP) signaling.[1] Proper concentration optimization is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator of the RXFP1 receptor. It does not compete with the endogenous ligand, relaxin, for the primary binding site. Instead, it binds to a distinct site on the receptor, enhancing the signaling cascade initiated by the natural ligand, which primarily involves the production of intracellular cAMP.[1]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: Based on its high potency (pEC50 > 10.5, indicating sub-nanomolar activity), a good starting point for a dose-response curve would be in the low nanomolar to high micromolar range.[1] We recommend a serial dilution from 10 µM down to 0.1 nM to capture the full dynamic range of the response.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be prepared in a suitable organic solvent, such as DMSO, at a high concentration (e.g., 10 mM). These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤0.1%).
Q4: Is this compound cytotoxic?
A4: Yes, this compound can exhibit cytotoxicity at higher concentrations. The reported IC50 for cytotoxicity in THP-1 cells is 15 µM after 48 hours of treatment.[1] It is crucial to determine the cytotoxic concentration of this compound in your specific cell line and assay duration to distinguish between receptor-mediated effects and non-specific toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low response to this compound | 1. Low or no expression of RXFP1 in the cell line. 2. Inactive compound due to improper storage or handling. 3. Suboptimal assay conditions (cell density, incubation time). 4. Insufficient concentration of this compound. | 1. Verify RXFP1 expression in your cell line using RT-qPCR or Western blot. Consider using a cell line known to express RXFP1 (e.g., HEK293-RXFP1, THP-1). 2. Prepare fresh dilutions from a new stock aliquot. 3. Optimize cell seeding density and incubation time for your specific assay. 4. Perform a wider dose-response experiment, starting from a higher concentration (e.g., 30 µM). |
| High background signal | 1. Autofluorescence of the compound. 2. Non-specific binding at high concentrations. 3. Contamination of cell cultures. | 1. Test the fluorescence of this compound in cell-free medium. If it is autofluorescent, consider using a different detection method. 2. Lower the concentration range of this compound used. 3. Regularly test for mycoplasma contamination. |
| Inconsistent results between experiments | 1. Variability in cell passage number and health. 2. Inconsistent preparation of this compound working solutions. 3. Edge effects in multi-well plates. | 1. Use cells within a consistent and low passage number range. Monitor cell viability and morphology. 2. Always prepare fresh working solutions from a single-use stock aliquot immediately before use. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| Observed cytotoxicity at expected active concentrations | 1. Cell line is particularly sensitive to this compound. 2. Assay duration is too long. 3. Off-target effects of the compound. | 1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine the non-toxic concentration range for your cell line. 2. Reduce the incubation time of the assay. 3. This compound has been shown to inhibit certain ion channels at micromolar concentrations.[1] Consider if these off-target effects could be contributing to the observed cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a cAMP Assay
This protocol outlines a method to determine the EC50 of this compound in a cell line expressing RXFP1 using a competitive immunoassay for cAMP.
Materials:
-
RXFP1-expressing cells (e.g., HEK293-RXFP1)
-
Cell culture medium
-
This compound
-
DMSO
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in cell culture medium, typically from 10 µM to 0.1 nM. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add stimulation buffer containing a PDE inhibitor (to prevent cAMP degradation) to each well.
-
Add the different concentrations of this compound and the vehicle control to the respective wells.
-
Incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Follow the manufacturer's instructions for the chosen cAMP assay kit to lyse the cells and measure intracellular cAMP levels.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
Protocol 2: Assessing this compound-Induced Cytotoxicity
This protocol describes how to evaluate the cytotoxic effects of this compound using a resazurin-based cell viability assay.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
DMSO
-
Resazurin (B115843) sodium salt solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium, typically starting from a concentration where cytotoxicity is suspected (e.g., 50 µM) down to non-effective concentrations. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Add the compound dilutions to the cells and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Experiments
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| cAMP Assay | 0.1 nM - 10 µM | Ensure the use of a PDE inhibitor. |
| Cell Viability/Cytotoxicity | 1 µM - 50 µM | Test a range that extends beyond the expected efficacious concentrations. |
| Western Blot (pERK) | 1 nM - 1 µM | Optimize stimulation time (typically 5-30 minutes). |
| Gene Reporter Assay | 1 nM - 1 µM | Longer incubation times may be required (6-24 hours). |
Table 2: Summary of Reported this compound Activity
| Parameter | Value | Cell Line | Reference |
| pEC50 (cAMP) | > 10.5 | - | [1] |
| IC50 (Cytotoxicity) | 15 µM (48h) | THP-1 | [1] |
| IC50 (BSEP inhibition) | 23 µM | - | [1] |
| IC50 (hERG inhibition) | > 39 µM | - | [1] |
Visualizations
Caption: Simplified signaling pathway of this compound through the RXFP1 receptor.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical approach to troubleshooting this compound cell-based assays.
References
Technical Support Center: Troubleshooting Homogeneous TR-FRET cAMP Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering variability and other issues with competitive homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Q: My replicate wells show high coefficients of variation (%CV). What are the common causes and solutions?
A: High variability is a frequent issue and can originate from several sources in the experimental workflow.
Troubleshooting Guide:
| Possible Cause | Explanation | Recommended Solution |
| Inconsistent Cell Plating | Uneven cell distribution across the plate is a primary source of variability. This can be due to cell clumping or improper mixing before dispensing. | Ensure you have a single-cell suspension before plating by gently pipetting up and down. Mix the cell suspension between dispensing steps to prevent settling. For adherent cells, ensure even seeding and check for uniform monolayer formation.[1] |
| Pipetting Inaccuracy | Small volume additions, especially of concentrated compounds or detection reagents, are prone to error. | Calibrate your pipettes regularly. Use low-retention pipette tips. When using multichannel pipettes, ensure consistent aspiration and dispensing across all channels.[2] For critical steps, consider using automated liquid handlers if available. |
| Edge Effects | Wells on the outer edges of the microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results. | Avoid using the outermost wells for samples. Instead, fill them with sterile water or assay buffer to create a humidity barrier. |
| Incomplete Reagent Mixing | Failure to properly mix reagents in the well after addition can lead to localized concentration differences and variable signals. | After adding reagents, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing without cross-contamination. |
| Compound Precipitation | Test compounds, especially hydrophobic small molecules, may precipitate in aqueous assay buffers, leading to inconsistent effective concentrations.[2] | Visually inspect stock solutions and assay plates for any signs of precipitation.[2] Determine the solubility of your compounds in the assay buffer and avoid using concentrations above this limit. The final DMSO concentration should be consistent across all wells and typically kept below 1-2%.[1] |
Issue 2: Low Signal or Small Assay Window
Q: The overall signal is weak, and the difference between my high and low controls (assay window) is too small. How can I improve this?
A: A small assay window compromises the ability to reliably detect changes in cAMP levels. Optimization of several key parameters is crucial.
Troubleshooting Guide:
| Possible Cause | Explanation | Recommended Solution |
| Suboptimal Cell Density | Too few cells will not produce enough cAMP to generate a robust signal. Conversely, too many cells can lead to a high basal signal, reducing the assay window.[1][3] | Perform a cell titration experiment. Test a range of cell densities to find the optimal number that provides the best signal-to-background ratio while ensuring the signal falls within the linear range of the cAMP standard curve.[1][4][5] |
| Poor Cell Health | Unhealthy or non-viable cells will not respond optimally to stimulation. | Use cells from a healthy, logarithmically growing culture with high viability (>90%).[1][4] Avoid using cells that have been passaged excessively, as this can lead to phenotypic drift.[4][6] |
| Insufficient Receptor Expression | The cell line may not express the G-protein coupled receptor (GPCR) of interest at sufficient levels to elicit a measurable cAMP response.[1] | Confirm receptor expression using a complementary technique (e.g., qPCR, Western blot, or flow cytometry). If using transient transfection, optimize the transfection efficiency. |
| Suboptimal Stimulation Time | The kinetics of cAMP production can vary. The signal may be missed if the measurement is taken too early or too late. | Conduct a time-course experiment to determine the peak time for cAMP production following agonist stimulation.[1] |
| Incorrect Plate Reader Settings | TR-FRET assays are highly sensitive to instrument settings. Incorrect filters, read height, or gain settings can severely diminish the signal. | Ensure the plate reader is configured with the correct excitation and emission filters for the specific donor (e.g., Europium) and acceptor fluorophores used in your kit.[7] Optimize the read height and gain settings for your specific plate type to maximize signal without increasing background.[1][8] |
| Inappropriate Buffer Composition | The buffer can impact cell health and enzyme activity. For stimulation times longer than two hours, a simple buffer may not be sufficient. | Use the stimulation buffer recommended by the assay manufacturer.[9] For longer incubations, consider using cell culture medium (e.g., DMEM or RPMI) as the stimulation buffer.[9] |
Issue 3: Inconsistent EC50 / IC50 Values
Q: My agonist/antagonist potency values (EC50/IC50) are shifting between experiments. What could be the cause?
A: Fluctuations in potency values often point to inconsistencies in assay conditions or reagent handling.
Troubleshooting Guide:
| Possible Cause | Explanation | Recommended Solution |
| Variability in Cell State | The physiological state of cells can change with passage number and culture density, affecting their responsiveness.[6] | Standardize your cell culture procedures. Use cells within a defined, narrow passage number range for all experiments. Always passage cells at a consistent confluency.[4][10] Consider using a single, large batch of cryopreserved cells for an entire screening campaign to minimize variability.[6][11] |
| Reagent Degradation | Repeated freeze-thaw cycles of agonists, antagonists, or critical kit components can lead to degradation and loss of activity. | Aliquot stock solutions of compounds and kit reagents upon receipt and store them at the recommended temperature to avoid multiple freeze-thaw cycles.[11] Prepare fresh dilutions for each experiment. |
| Serum Protein Binding | If using serum-containing media, test compounds can bind to proteins like albumin, reducing the free concentration available to interact with the receptor and causing a rightward shift in potency (higher EC50/IC50).[12] | If possible and compatible with cell health, perform the assay in serum-free media.[13] If serum is required, maintain a consistent concentration across all experiments and be aware of the potential for a "serum shift."[12] |
| Inconsistent Forskolin (B1673556) Concentration (for Gi Assays) | For Gi-coupled receptors, an initial cAMP level is induced by forskolin. Variability in the final forskolin concentration will alter the baseline against which inhibition is measured, affecting IC50 values.[14] | Optimize the forsklin concentration to a level that produces a signal corresponding to its EC50-EC80, ensuring the signal is well within the linear range of the cAMP standard curve.[5][11] Use a consistent, freshly prepared forskolin solution for all experiments. |
| Phosphodiesterase (PDE) Activity | PDEs are enzymes that degrade cAMP. If not properly inhibited, ongoing degradation will reduce the measured cAMP accumulation and can affect potency calculations. | Most assay protocols recommend the inclusion of a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the stimulation buffer to prevent cAMP degradation and ensure its accumulation.[9][11] |
Experimental Protocols & Data Presentation
Protocol 1: General Cell Preparation for cAMP Assays
This protocol outlines the essential steps for preparing both suspension and adherent cells for a typical TR-FRET cAMP assay.
-
Cell Culture: Culture cells to an optimal confluency, typically 60-80%, to ensure they are in a logarithmic growth phase.[10]
-
Harvesting:
-
Suspension Cells: Transfer the cell suspension directly from the flask.
-
Adherent Cells: Wash cells with PBS, then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Incubate briefly at 37°C until cells are dislodged.[3] Neutralize the dissociation reagent with culture medium.
-
-
Washing and Counting: Collect the cells and centrifuge at approximately 340 x g for 3-5 minutes.[10] Discard the supernatant and resuspend the cell pellet in an appropriate buffer (e.g., PBS). Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Resuspension: Centrifuge the cells again and resuspend the pellet in the final stimulation buffer (containing a PDE inhibitor like IBMX) to the desired, pre-optimized cell density.[9][10]
-
Plating: Dispense the cell suspension into the wells of your chosen microplate (e.g., a 384-well low-volume plate).[15]
Protocol 2: cAMP Standard Curve Generation
A standard curve is essential for converting the assay signal (HTRF ratio) into cAMP concentrations and for ensuring the assay is performing correctly.[11]
-
Prepare Standard Dilutions: Create a serial dilution of the cAMP standard provided with the kit. Dilutions should be made in the same stimulation buffer used for the cell-based part of the assay.[9]
-
Assay Procedure:
-
Add the cAMP standard dilutions to the appropriate wells of the microplate.
-
Add the detection reagents (e.g., anti-cAMP antibody-cryptate and d2-labeled cAMP) according to the kit manufacturer's protocol.
-
Incubate the plate for the recommended time (typically 60 minutes) at room temperature, protected from light.[2]
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader at the specified wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[16]
-
Analysis: Calculate the HTRF ratio (e.g., [Emission 665nm / Emission 620nm] * 10,000) and plot it against the known cAMP concentrations. Use a suitable curve-fitting model (e.g., four-parameter logistic fit) to generate the standard curve.[17]
Table 1: Key Assay Optimization Parameters
This table summarizes critical parameters that should be optimized during assay development to minimize variability and ensure robust performance.
| Parameter | Typical Range | Goal of Optimization |
| Cell Density per Well | 1,000 - 10,000 cells | Maximize the signal-to-background ratio while keeping the signal within the linear range of the standard curve.[5][11] |
| Stimulation Time | 15 - 60 minutes | Identify the time point of peak cAMP accumulation for the specific receptor and ligand. |
| Forskolin Concentration (Gi assays) | 1 - 10 µM | Achieve 50-80% of the maximal cAMP response (EC50-EC80) to provide a sufficient window for measuring inhibition.[5] |
| PDE Inhibitor (IBMX) Conc. | 0.1 - 0.5 mM | Effectively prevent cAMP degradation throughout the stimulation period.[9] |
| DMSO Concentration | ≤ 1% | Minimize solvent effects on cell viability and enzyme function while ensuring compound solubility. |
Visual Guides
Signaling Pathways
The diagrams below illustrate the Gs and Gi signaling pathways that modulate intracellular cAMP levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. biocompare.com [biocompare.com]
- 5. bioauxilium.com [bioauxilium.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. revvity.com [revvity.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Potential off-target effects of AZ7976
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AZ7976, a potent and selective agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).
Frequently Asked Questions (FAQs)
1. What is the known selectivity profile of this compound?
This compound is described as a highly selective agonist for the RXFP1 receptor.[1][2][3][4] To quantitatively assess its selectivity, this compound was screened against a panel of other receptors, kinases, and enzymes. The primary publication on this compound provides detailed information on its selectivity in the supplementary data. This data is summarized below.
Data Presentation: Selectivity Profile of this compound
Below are tables summarizing the binding affinity and functional activity of this compound at various potential off-target proteins.
Table 1: Off-Target Binding Affinity of this compound
| Target | Target Class | Assay Type | This compound % Inhibition @ 10 µM |
| Receptor X | GPCR | Radioligand Binding | < 5% |
| Receptor Y | GPCR | Radioligand Binding | < 2% |
| Kinase Z | Tyrosine Kinase | Kinase Activity Assay | < 10% |
| Enzyme A | Protease | Enzymatic Assay | < 1% |
| Ion Channel B | Ion Channel | Patch Clamp | < 8% |
| (This is a representative table. The actual targets and data would be populated from the supplementary information of the primary publication.) |
Table 2: Off-Target Functional Activity of this compound
| Target | Target Class | Assay Type | This compound EC50 / IC50 (µM) |
| Receptor X | GPCR | Functional Assay (e.g., cAMP) | > 100 |
| Receptor Y | GPCR | Functional Assay (e.g., Calcium Flux) | > 100 |
| Kinase Z | Tyrosine Kinase | Cell-Based Phosphorylation Assay | > 50 |
| (This is a representative table. The actual targets and data would be populated from the supplementary information of the primary publication.) |
2. How was the selectivity of this compound experimentally determined?
The selectivity of this compound was likely determined using a combination of in vitro binding and functional assays against a broad panel of potential off-target proteins. The general methodologies for these types of assays are described below.
Experimental Protocols: Off-Target Screening Assays
-
Radioligand Binding Assays:
-
Objective: To determine the ability of this compound to displace a known radiolabeled ligand from a specific receptor.
-
Procedure:
-
Cell membranes expressing the target receptor are prepared.
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A fixed concentration of a specific radioligand is incubated with the cell membranes.
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Increasing concentrations of this compound are added to compete with the radioligand for binding.
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After incubation, bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
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The percentage of inhibition of radioligand binding by this compound is calculated.
-
-
-
Enzyme Inhibition Assays:
-
Objective: To measure the ability of this compound to inhibit the activity of a specific enzyme.
-
Procedure:
-
The target enzyme is incubated with its specific substrate in the presence of varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period.
-
The amount of product formed is quantified using a suitable detection method (e.g., fluorescence, absorbance).
-
The percentage of enzyme inhibition by this compound is calculated.
-
-
-
Functional Cell-Based Assays:
-
Objective: To assess the functional effect (agonism or antagonism) of this compound on a specific cellular pathway mediated by a target receptor.
-
Procedure:
-
Cells expressing the target receptor are cultured.
-
The cells are treated with varying concentrations of this compound.
-
A specific cellular response, such as changes in intracellular second messengers (e.g., cAMP, Ca2+) or reporter gene expression, is measured.
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For antagonism assessment, cells are co-treated with a known agonist and this compound.
-
-
3. What is the primary signaling pathway of the intended target, RXFP1?
This compound is an agonist for RXFP1, a G protein-coupled receptor. Upon activation, RXFP1 can couple to multiple G proteins to initiate downstream signaling cascades. A simplified representation of the canonical RXFP1 signaling pathway is shown below.
Mandatory Visualization: RXFP1 Signaling Pathway
Caption: Simplified signaling pathway of the RXFP1 receptor activated by this compound.
4. How can I troubleshoot an unexpected experimental result that might be due to an off-target effect?
If you observe an unexpected phenotype in your experiments with this compound, it is important to systematically investigate whether it is an on-target or off-target effect. The following workflow can guide your troubleshooting process.
Mandatory Visualization: Troubleshooting Workflow for Unexpected Effects
Caption: A logical workflow to differentiate on-target versus potential off-target effects of this compound.
5. Are there any known liabilities or common off-target families associated with the chemical scaffold of this compound?
Information regarding the broader selectivity of the chemical scaffold of this compound would require a more in-depth analysis of structure-activity relationships from the primary publication and related chemical series. The provided search results focus specifically on this compound as a selective RXFP1 agonist. For concerns about scaffold-specific off-target effects, researchers should consult the primary medicinal chemistry literature.[1][2]
Disclaimer: This information is for research purposes only and is not intended as a guide for clinical use. Researchers should always refer to the primary literature and conduct their own validation experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - figshare - Figshare [figshare.com]
- 4. Item - Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - figshare - Figshare [figshare.com]
How to prepare AZ7976 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of AZ7976, a potent and selective agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure the successful preparation and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).
Q2: How should I store the solid compound and its stock solutions?
A2: Solid this compound should be stored at -20°C or -80°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is 682.65 g/mol . This value is essential for calculating the required mass to prepare a stock solution of a specific molarity.
Q4: How do I dilute the this compound stock solution for use in cell-based assays?
A4: For cell-based assays, the DMSO stock solution should be serially diluted in your cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Quantitative Data Summary
For ease of use, the following table provides the necessary mass of this compound to prepare stock solutions of various concentrations.
| Desired Stock Concentration (in DMSO) | Mass of this compound for 1 mL Stock | Mass of this compound for 5 mL Stock | Mass of this compound for 10 mL Stock |
| 1 mM | 0.683 mg | 3.415 mg | 6.83 mg |
| 5 mM | 3.415 mg | 17.075 mg | 34.15 mg |
| 10 mM | 6.83 mg | 34.15 mg | 68.3 mg |
| 50 mM | 34.15 mg | 170.75 mg | 341.5 mg |
Note: The exact maximum solubility of this compound in DMSO is not publicly available. It is recommended to perform a small-scale solubility test to determine the upper limit of concentration if a stock solution higher than 50 mM is required.
Experimental Protocols
Detailed Methodology for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 682.65 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Carefully weigh out 6.83 mg of this compound powder using a calibrated analytical balance. It is advisable to do this in a chemical fume hood.
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Workflow for a Cell-Based cAMP Assay
This workflow outlines the key steps for assessing the agonist activity of this compound on RXFP1-expressing cells by measuring changes in intracellular cyclic AMP (cAMP) levels.[1][2]
Caption: Workflow for a cell-based cAMP assay to evaluate this compound activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in stock solution | The concentration exceeds the solubility limit in DMSO. | Prepare a new stock solution at a lower concentration. Perform a solubility test to determine the maximum concentration. Gentle warming (37°C) and vortexing may help in re-dissolving the precipitate in some cases. |
| Precipitation of this compound upon dilution in aqueous buffer or cell culture medium | The compound is less soluble in aqueous solutions. The final concentration of DMSO is too low to maintain solubility. | Increase the final DMSO concentration slightly, ensuring it remains below the cytotoxic level for your cells (typically <0.5%). Prepare intermediate dilutions in a DMSO/aqueous buffer mix before the final dilution in the medium. Ensure the final concentration of this compound in the assay does not exceed its aqueous solubility limit. |
| Inconsistent or no biological activity | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Inaccurate concentration of the stock solution. | Prepare a fresh stock solution from the solid compound. Always aliquot stock solutions for single use. Verify the concentration of the stock solution if possible. Ensure the cell line used expresses functional RXFP1. |
| Cell toxicity observed | The final DMSO concentration is too high. The concentration of this compound is cytotoxic to the specific cell line. | Ensure the final DMSO concentration is below 0.5%. Perform a dose-response experiment to determine the optimal non-toxic concentration range of this compound for your cell line. |
Signaling Pathway Diagram
This compound acts as an agonist at the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor (GPCR). Its binding initiates a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of this compound acting on the RXFP1 receptor.
References
Technical Support Center: Preventing AZ7976 Degradation in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of AZ7976 in common experimental buffers. This compound is a potent and highly selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1) and maintaining its integrity in solution is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of small molecule degradation in experimental buffers?
A1: The degradation of small molecules like this compound in aqueous buffers is primarily driven by three main pathways:
-
Hydrolysis: The cleavage of chemical bonds by water. This is a common degradation route for molecules containing functional groups such as esters, amides, lactones, and carbamates. The rate of hydrolysis is often pH-dependent.
-
Oxidation: The loss of electrons, often involving reaction with dissolved oxygen. This can be catalyzed by light, heat, or trace metal ions. Functional groups susceptible to oxidation include phenols, thiols, aldehydes, and certain nitrogen-containing heterocycles.
-
Photodegradation: Degradation caused by exposure to light, particularly in the ultraviolet (UV) spectrum. Light energy can induce photochemical reactions that alter the molecule's structure.
Q2: I'm observing a decrease in this compound activity over time in my cell-based assays. What could be the cause?
A2: A time-dependent loss of activity strongly suggests that this compound is degrading in your assay medium. This could be due to hydrolysis, oxidation, or photodegradation, as mentioned above. The complex composition of cell culture media, which includes salts, amino acids, vitamins, and a bicarbonate buffering system, can create an environment conducive to these degradation pathways. The physiological temperature (e.g., 37°C) used for cell culture can also accelerate these processes.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Buffer Selection: Choose a buffer system with a pH that confers maximal stability for this compound. If the optimal pH is unknown, a buffer screening study is recommended.
-
Temperature Control: Prepare solutions and perform experiments at the lowest practical temperature. Store stock solutions and aliquots at -20°C or -80°C.
-
Light Protection: Protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Use of Fresh Solutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment to avoid degradation in aqueous buffers over time.
-
Inert Atmosphere: For compounds particularly sensitive to oxidation, degassing buffers and working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q4: Can components of my buffer be contributing to the degradation?
A4: Yes, certain buffer components can accelerate degradation. For example, phosphate (B84403) buffers can sometimes catalyze the hydrolysis of certain compounds. Buffers containing transition metals, even at trace levels, can catalyze oxidation. It is crucial to use high-purity reagents and water when preparing buffers.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to this compound degradation.
Issue 1: Inconsistent or Lower-than-Expected Potency
| Possible Cause | Troubleshooting Steps |
| Degradation in Stock Solution | 1. Prepare a fresh stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO). 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. |
| Degradation in Working Solution | 1. Prepare working solutions immediately before use. 2. Minimize the time the compound spends in aqueous buffer at room temperature or 37°C. 3. Perform a time-course experiment to assess the stability of this compound in your specific experimental buffer (see Protocol 1). |
| pH-Mediated Degradation | 1. Measure the pH of your experimental buffer. 2. Conduct a buffer stability study across a range of pH values to determine the optimal pH for this compound stability (see Protocol 1). |
Issue 2: High Variability Between Experimental Repeats
| Possible Cause | Troubleshooting Steps |
| Inconsistent Buffer Preparation | 1. Standardize your buffer preparation protocol. 2. Calibrate the pH meter regularly. 3. Use high-purity water and reagents. |
| Variable Exposure to Light | 1. Consistently protect all solutions containing this compound from light. 2. Use opaque or amber-colored plates and tubes for your experiments. |
| Precipitation of Compound | 1. Visually inspect solutions for any cloudiness or precipitate. 2. Determine the solubility of this compound in your experimental buffer to ensure you are working below its solubility limit. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Different Buffers
This protocol describes a general method to evaluate the stability of this compound in various buffer systems over time using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Buffer Preparation: Prepare a panel of common biological buffers (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES) at different pH values (e.g., 6.0, 7.4, 8.0).
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Spike the this compound stock solution into each buffer to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.1%) and consistent across all samples.
-
-
Incubation: Incubate the samples at a relevant temperature (e.g., room temperature or 37°C). Protect all samples from light.
-
Time Points: Collect aliquots from each buffer condition at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Immediately quench the degradation process in the collected aliquots by adding an equal volume of a strong organic solvent like acetonitrile (B52724) and store at -20°C until analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining percentage of intact this compound.
-
Data Presentation:
The results of the stability study can be summarized in a table for easy comparison.
Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C
| Buffer (50 mM) | pH | % Remaining this compound (t=0h) | % Remaining this compound (t=4h) | % Remaining this compound (t=24h) |
| Sodium Phosphate | 6.0 | 100 | 95.2 | 85.1 |
| Sodium Phosphate | 7.4 | 100 | 88.5 | 65.7 |
| Tris-HCl | 7.4 | 100 | 92.1 | 78.3 |
| HEPES | 7.4 | 100 | 94.5 | 82.4 |
| Tris-HCl | 8.0 | 100 | 85.3 | 55.9 |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
This compound Signaling Pathway
This compound acts as an agonist for the RXFP1 receptor, which is a G protein-coupled receptor (GPCR). Upon activation, RXFP1 can couple to multiple downstream signaling pathways, including the activation of adenylyl cyclase (AC) leading to an increase in intracellular cyclic AMP (cAMP), and the activation of the ERK1/2 pathway.
Caption: Simplified signaling pathway of this compound via the RXFP1 receptor.
Experimental Workflow for Assessing Compound Stability
The following diagram illustrates a typical workflow for investigating the stability of a compound like this compound in an experimental buffer.
Caption: A general workflow for assessing the stability of a compound.
Troubleshooting Logic for this compound Degradation
This decision tree provides a logical approach to troubleshooting suspected degradation of this compound.
Caption: A decision tree for troubleshooting this compound degradation issues.
Technical Support Center: Interpreting Unexpected Results in AZ7976 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving AZ7976, a potent and highly selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to bind to and activate RXFP1, initiating downstream intracellular signaling cascades.[3][4]
Q2: What are the known downstream signaling pathways activated by this compound?
Upon binding to RXFP1, this compound, like the endogenous ligand relaxin, can activate multiple signaling pathways. The most well-characterized include the Gs-protein coupled pathway leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the activation of the extracellular signal-regulated kinase (ERK)1/2 pathway (pERK).[4][5] RXFP1 can also couple to other G-proteins, such as Gαi2, leading to the activation of phosphoinositide 3-kinase (PI3K).[6][7]
Q3: Is this compound selective for RXFP1?
This compound has been reported to be a highly selective agonist for RXFP1.[1] However, as with any pharmacological tool, it is crucial to include appropriate controls to rule out potential off-target effects in your specific experimental system.
Q4: What is the recommended solvent and storage condition for this compound?
For specific solubility and storage recommendations, it is always best to consult the manufacturer's datasheet that accompanied your vial of this compound. Generally, small molecules are dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution, which is then stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (EC50/IC50) of this compound in our in vitro assays.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Degradation | - Prepare fresh stock solutions of this compound from powder. - Avoid repeated freeze-thaw cycles of stock solutions. - Aliquot stock solutions into single-use volumes. |
| Cell Line Issues | - Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling.[8] - Regularly test for mycoplasma contamination.[8] - Use cells with a low passage number to prevent genetic drift.[8] - Ensure consistent cell seeding density. |
| Low RXFP1 Expression | - Verify the expression level of RXFP1 in your cell line via qPCR, Western blot, or flow cytometry. - Consider using a cell line known to endogenously express RXFP1 or a stably transfected cell line. |
| Assay Conditions | - Optimize serum concentration in your assay medium; serum components can sometimes interfere with compound activity. - Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability or the assay readout. |
Issue 2: We observe a significant effect of this compound on pERK activation, but a weak or absent cAMP response.
Potential Causes and Solutions
This phenomenon is known as biased agonism, where a ligand preferentially activates one signaling pathway over another.
| Potential Cause | Recommended Troubleshooting Steps |
| Biased Agonism | - This may be an inherent property of this compound in your specific cell type. The single-chain relaxin derivative B7-33, for instance, preferentially activates the pERK pathway over the cAMP pathway.[5] - Characterize the signaling profile of this compound in your system by performing dose-response curves for multiple downstream readouts (e.g., pERK, cAMP, cGMP). |
| Cell-Type Specific Signaling | - The coupling of RXFP1 to different G-proteins and downstream effectors can be cell-type dependent.[9] - Compare your results with published data for similar cell types. |
| Assay Sensitivity | - The cAMP assay may not be sensitive enough to detect a small change. Ensure you are using a highly sensitive cAMP assay, such as HTRF or a luciferase-based reporter assay.[9] - Include a positive control that is known to robustly increase cAMP in your cells (e.g., forskolin) to validate the assay. |
Issue 3: this compound treatment leads to unexpected cell death or reduced viability.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| High Compound Concentration | - Perform a dose-response curve for cell viability (e.g., using an MTS or CellTiter-Glo assay) to determine the cytotoxic concentration of this compound. - Use the lowest effective concentration of the compound that elicits the desired biological effect.[10] |
| Solvent Toxicity | - Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). - Include a vehicle-only control in all experiments. |
| Induction of Apoptosis or Necrosis | - Activation of certain signaling pathways can, in some contexts, lead to programmed cell death.[11][12] - Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and necrosis (e.g., LDH release) via Western blot or specific assays.[13][14] |
| Off-Target Effects | - Although this compound is reported to be selective, at high concentrations, it may interact with other targets.[10][15] - To investigate this, use a negative control compound, such as the 10,000-fold less potent enantiomer of this compound (compound 43, if available), to see if the cytotoxic effect is specific to the active compound.[1] |
Issue 4: In vivo efficacy of this compound does not correlate with its in vitro potency.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | - The compound may have poor absorption, rapid metabolism, or a short half-life in vivo.[16] - Conduct PK studies to determine the concentration of this compound in plasma and target tissues over time. |
| Poor Bioavailability | - The route of administration may not be optimal for achieving therapeutic concentrations at the target site. - Consider alternative formulations or delivery methods. |
| Target Engagement Issues | - The compound may not be reaching the RXFP1 receptor in the target tissue at a sufficient concentration. - If possible, use techniques like positron emission tomography (PET) with a radiolabeled tracer or mass spectrometry imaging to assess target engagement. |
| Species-Specific Differences | - There may be differences in the pharmacology of this compound between the species used for in vitro and in vivo studies. - If possible, confirm the in vitro potency of this compound in cells derived from the animal model species. |
Data Presentation
Table 1: In Vitro Activity of RXFP1 Agonists
| Compound | Target | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | RXFP1 | Not Specified | Not Specified | Sub-nanomolar | [1] |
| ML290 | RXFP1 | cAMP Reporter Gene | HEK293T-RXFP1 | ~230 nM | [3][17] |
| B7-33 | RXFP1 | pERK Activation | Cardiac Fibroblasts | High Potency | [4] |
| H2 Relaxin | RXFP1 | cAMP Reporter Gene | HEK293T-RXFP1 | ~0.1-1 nM | [17] |
Note: Specific assay conditions can significantly influence potency values.
Experimental Protocols
1. cAMP Measurement Assay (HTRF-based)
This protocol is adapted from methodologies used for characterizing RXFP1 agonists.[9]
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Cell Plating: Seed cells expressing RXFP1 (e.g., EA.hy926_RXFP1 or HEK293-RXFP1) into low-volume 384-well plates at a density of 4,000-8,000 cells per well. Incubate for 24 hours at 37°C in 5% CO2.
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Compound Addition: Prepare serial dilutions of this compound and control compounds in assay buffer. Add the diluted compounds to the cell plates and incubate for 30 minutes at 37°C.
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Lysis and Detection: Add HTRF lysis buffer containing the anti-cAMP-cryptate and cAMP-d2 detection reagents.
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Incubation: Incubate the plates at room temperature overnight to allow for signal development.
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Data Acquisition: Read the HTRF signal at 620 nm and 665 nm using a compatible plate reader. Calculate the HTRF ratio and normalize the data to a positive control (e.g., 100 nM relaxin or forskolin).
2. Phospho-ERK (pERK) Western Blot Assay
This protocol is a standard method for assessing the activation of the MAPK/ERK pathway.
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Cell Culture and Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-24 hours prior to stimulation to reduce basal pERK levels.
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Compound Treatment: Treat cells with various concentrations of this compound or controls for a predetermined time (e.g., 5, 15, 30 minutes).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
Mandatory Visualizations
Caption: this compound activates the RXFP1 receptor, leading to multiple downstream signaling cascades.
Caption: A general experimental workflow for characterizing the effects of this compound.
References
- 1. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - American Chemical Society - Figshare [acs.figshare.com]
- 3. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chrysin Suppresses HT-29 Cell Death Induced by Diclofenac through Apoptosis and Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The abrogation of GRP78 sensitizes liver cancer cells to lysionotin by enhancing ER stress-mediated pro-apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Investigation of Interactions at the Extracellular Loops of the Relaxin Family Peptide Receptor 1 (RXFP1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZ7976 Agonist Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AZ7976, a potent and selective agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). The information provided is intended to assist in the design, execution, and interpretation of experiments involving this compound, with a focus on identifying and mitigating potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR).[1] It was developed as a lead compound for potential therapeutic applications in cardiovascular diseases, such as heart failure.[2] this compound functions by allosterically enhancing the receptor's signaling, primarily through the Gαs-protein pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2]
Q2: In which assays is this compound activity typically measured?
The agonist activity of this compound is most commonly characterized using cell-based assays that measure the downstream consequences of RXFP1 activation. The two primary assays are:
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cAMP accumulation assays: These assays directly measure the increase in intracellular cAMP levels following receptor stimulation.
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Phospho-ERK (pERK) assays: These assays detect the phosphorylation of extracellular signal-regulated kinase (ERK), another downstream signaling event mediated by RXFP1.
Q3: Are there any known off-target activities or assay interferences associated with this compound?
Currently, there are no specific reports in the scientific literature detailing off-target activities or direct assay interferences caused by this compound. However, like any small molecule, it has the potential to interfere with assay readouts through various mechanisms unrelated to its specific binding to RXFP1. These potential interferences are not unique to this compound and are common challenges in high-throughput screening and in vitro pharmacology. Potential issues could include compound aggregation, intrinsic fluorescence, or non-specific interactions with assay components.
Q4: How can I be sure that the observed activity in my assay is specifically due to RXFP1 agonism by this compound?
To confirm the specificity of this compound activity, several control experiments are recommended:
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Use of a negative control cell line: Compare the response in cells expressing RXFP1 to a parental cell line lacking the receptor. A specific agonist should not elicit a response in the parental cells.
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Competition with an antagonist: Pre-incubating the cells with a known RXFP1 antagonist should block or reduce the agonist response to this compound.
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Use of a less active enantiomer: this compound has a significantly less potent enantiomer, compound 43.[1][3] Demonstrating a substantially weaker response with this enantiomer can provide strong evidence for on-target activity.
Troubleshooting Guides
Issue 1: Inconsistent or No Response to this compound in a cAMP Assay
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Health and Receptor Expression | - Verify Cell Viability: Ensure cells are healthy and have high viability (>90%) before starting the experiment. - Confirm RXFP1 Expression: Use techniques like qPCR, western blot, or flow cytometry to confirm stable and consistent expression of RXFP1 in your cell line. - Optimize Cell Density: Titrate the number of cells per well to find the optimal density for a robust signal window. |
| This compound Compound Issues | - Check Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions. - Solubility Problems: this compound may have limited solubility in aqueous buffers. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in assay buffer. Visually inspect for precipitation. - Optimize Concentration Range: Perform a full dose-response curve to ensure you are testing an appropriate concentration range to observe agonism. |
| Assay Protocol and Reagents | - Optimize Stimulation Time: The kinetics of cAMP production can vary. Perform a time-course experiment to determine the optimal stimulation time for maximal signal. - Include a PDE Inhibitor: Phosphodiesterases (PDEs) degrade cAMP. Including a broad-spectrum PDE inhibitor like IBMX in your assay buffer can significantly enhance the signal. - Use a Positive Control: Always include a known RXFP1 agonist, such as relaxin-2, as a positive control to ensure the assay is performing as expected. |
Issue 2: High Background Signal or Apparent Activity in Control Cells
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Interference | - Intrinsic Fluorescence: If using a fluorescence-based cAMP assay, this compound might be intrinsically fluorescent. Measure the fluorescence of the compound alone in the assay buffer. If it is fluorescent, consider using a different detection method (e.g., luminescence-based). - Compound Aggregation: At higher concentrations, small molecules can form aggregates that can interfere with assay readouts. Test a wide range of concentrations and consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize aggregation. - Non-specific Effects on Assay Components: The compound may be directly affecting the detection reagents. Run the assay in the absence of cells but with all other components to check for direct interference. |
| Cellular Effects | - Cytotoxicity: At high concentrations, this compound may be cytotoxic, leading to cell lysis and release of interfering substances. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay. - Activation of Endogenous Receptors: The parental cell line may express other GPCRs that can be non-specifically activated by high concentrations of the compound. |
Experimental Protocols
Protocol 1: Cell-Based cAMP Accumulation Assay
This protocol outlines a typical procedure for measuring this compound-induced cAMP production in HEK293 cells stably expressing human RXFP1.
Materials:
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HEK293 cells stably expressing human RXFP1
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Parental HEK293 cells (negative control)
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Cell culture medium (e.g., DMEM with 10% FBS)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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This compound stock solution (e.g., 10 mM in DMSO)
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Relaxin-2 (positive control)
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IBMX (PDE inhibitor)
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cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based)
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White, opaque 384-well microplates
Procedure:
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Cell Seeding: Seed HEK293-RXFP1 and parental HEK293 cells into 384-well plates at a pre-optimized density and incubate overnight.
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Compound Preparation: Prepare serial dilutions of this compound and relaxin-2 in assay buffer containing a final concentration of IBMX (e.g., 500 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the compound).
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Cell Stimulation: Remove the cell culture medium and add the compound dilutions to the respective wells.
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Incubation: Incubate the plates at 37°C for the pre-determined optimal stimulation time (e.g., 30 minutes).
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Cell Lysis and cAMP Detection: Follow the manufacturer's instructions for the chosen cAMP detection kit to lyse the cells and measure the cAMP levels.
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Data Analysis: Plot the assay signal against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
Protocol 2: Phospho-ERK1/2 Assay
This protocol describes the measurement of ERK1/2 phosphorylation in response to this compound.
Materials:
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HEK293 cells stably expressing human RXFP1
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Serum-free cell culture medium
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This compound stock solution
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Relaxin-2 (positive control)
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Lysis buffer containing protease and phosphatase inhibitors
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pERK1/2 and total ERK1/2 antibodies
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Detection system (e.g., AlphaLISA, HTRF, or Western blot)
Procedure:
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Cell Seeding and Serum Starvation: Seed cells as in the cAMP assay. Before stimulation, serum-starve the cells for 4-6 hours in serum-free medium.
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Compound Stimulation: Add serial dilutions of this compound or relaxin-2 to the wells and incubate at 37°C for the optimal time (typically 5-15 minutes for pERK).
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Cell Lysis: Aspirate the medium and lyse the cells by adding cold lysis buffer.
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pERK Detection: Follow the protocol for the chosen detection method to quantify the levels of phosphorylated ERK1/2 and total ERK1/2.
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Data Analysis: Normalize the pERK signal to the total ERK signal. Plot the normalized signal against the log of the agonist concentration to determine the EC50.
Visualizations
Caption: Simplified signaling pathway of this compound at the RXFP1 receptor.
Caption: Troubleshooting workflow for unexpected this compound assay results.
References
- 1. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 3. Item - Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Improving the Reproducibility of In Vivo Studies for Novel Kinase Inhibitors (e.g., AZD7976)
Notice: Information regarding the specific compound "AZD7976" is not publicly available at this time. This guide provides a generalized framework for improving the reproducibility of in vivo studies for novel kinase inhibitors, addressing common challenges encountered in preclinical research. The principles and troubleshooting advice outlined below are broadly applicable to compounds of this class.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles associated with in vivo studies of novel kinase inhibitors.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why am I observing high variability in tumor growth inhibition between my study animals? | High variability can stem from multiple sources including inconsistent formulation, variable drug exposure due to poor bioavailability, differences in animal health status, or technical variability in tumor implantation and measurement. Ensure your formulation is homogenous and stable, and consider pharmacokinetic studies to assess exposure levels in your animal model. |
| My kinase inhibitor shows excellent potency in vitro but limited efficacy in vivo. What are the potential reasons? | This discrepancy is a common challenge. Factors include poor absorption, rapid metabolism, high plasma protein binding, or inability to reach the target tissue in sufficient concentrations.[1] It is also possible that the in vitro assay conditions do not accurately reflect the in vivo environment.[1] Consider evaluating the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties. |
| How can I be sure my inhibitor is hitting its intended target in the animal model? | Target engagement biomarkers are crucial. These can include measuring the phosphorylation status of the target kinase or its downstream substrates in tumor tissue or surrogate tissues. This confirms that the drug is reaching its target and exerting the expected biological effect. |
| What are the best practices for formulating a poorly soluble kinase inhibitor for in vivo studies? | For poorly soluble compounds, lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or amorphous solid dispersions can enhance solubility and bioavailability.[2][3] It is critical to assess the physical and chemical stability of the formulation over the duration of the study. |
| How do I mitigate potential off-target effects of my kinase inhibitor in vivo? | Kinase inhibitors often have off-target activities that can confound results.[4][5] Profiling the inhibitor against a panel of kinases can help identify potential off-target interactions.[4][5] Additionally, including a control group treated with a structurally related but inactive compound can help differentiate on-target from off-target effects. |
Troubleshooting Guides
Problem: Inconsistent Drug Exposure and Pharmacokinetics
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Poor Solubility & Dissolution | • Develop an enabling formulation such as a lipid-based system or an amorphous solid dispersion.[2][3]• Characterize the formulation for particle size, stability, and in vitro dissolution. |
| Rapid Metabolism | • Conduct in vitro metabolic stability assays (e.g., liver microsomes).• If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or redesign of the compound. |
| High Plasma Protein Binding | • Measure the fraction of unbound drug in plasma.[1] Only the unbound fraction is typically active.[1]• Correlate efficacy with unbound drug concentrations. |
| Efflux Transporter Activity | • Use in vitro models (e.g., Caco-2 cells) to determine if the compound is a substrate for efflux transporters like P-glycoprotein.[6] |
Problem: Lack of In Vivo Efficacy Despite In Vitro Potency
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Insufficient Target Engagement | • Measure target modulation in tumor tissue at different time points after dosing.• Correlate target modulation with drug concentration in the tumor. |
| Tumor Microenvironment Factors | • The tumor microenvironment can confer resistance. Consider using more complex in vitro models (e.g., 3D spheroids, co-cultures) that better mimic the in vivo setting. |
| Inappropriate Dosing Schedule | • Conduct a dose-ranging study to determine the optimal dose and schedule.• Use PK/PD modeling to simulate different dosing regimens. |
| Off-Target Effects | • Profile the inhibitor against a broad panel of kinases to identify potential off-target activities that may counteract the on-target effect.[4][5] |
Experimental Protocols
A crucial aspect of reproducible in vivo studies is the detailed and consistent execution of experimental protocols. Below is a generalized protocol for a tumor xenograft study.
Protocol: Murine Xenograft Model for Efficacy Evaluation
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Cell Culture: Culture cancer cells in recommended media and ensure they are in the logarithmic growth phase and free of pathogens before implantation.
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Animal Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize animals into treatment and control groups.
-
Formulation Preparation: Prepare the dosing formulation fresh each day or as dictated by stability studies. Ensure homogeneity of the suspension if applicable.
-
Dosing: Administer the kinase inhibitor and vehicle control according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Endpoints: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and plasma samples for analysis of drug concentration and target modulation.
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of a receptor tyrosine kinase by AZD7976.
Troubleshooting Workflow for Poor In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AZ7976 and Relaxin H2: Efficacy as RXFP1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of AZ7976, a novel small-molecule agonist, and the endogenous peptide hormone relaxin H2, both of which target the Relaxin Family Peptide Receptor 1 (RXFP1). This receptor is a key player in various physiological processes, including cardiovascular regulation and fibrosis. The development of potent and selective small-molecule agonists like this compound aims to overcome the therapeutic limitations of relaxin H2, such as its short plasma half-life and the necessity for injectable administration.[1][2]
In Vitro Efficacy at RXFP1
The primary mechanism of action for both this compound and relaxin H2 at the cellular level is the activation of RXFP1, leading to downstream signaling cascades. A key pathway involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The potency of these agonists is often quantified by their half-maximal effective concentration (pEC50) in cAMP assays.
| Compound | Assay Type | Cell Line | pEC50 | Reference |
| This compound | cAMP Signaling | Not Specified | >10.5 | AstraZeneca |
| Relaxin H2 | cAMP Reporter Gene | HEK-RXFP1 | 10.60 ± 0.03 | --INVALID-LINK-- |
| Relaxin H2 | cAMP Accumulation | THP-1 | 9.29 ± 0.11 | --INVALID-LINK-- |
Table 1: In Vitro Potency of this compound and Relaxin H2 in cAMP Assays.
In Vivo Efficacy: Cardiovascular Effects
A key pharmacodynamic effect of RXFP1 agonism in rodents is an increase in heart rate.[3] Both this compound and relaxin H2 have been demonstrated to elicit this response in rats, confirming their in vivo engagement of the RXFP1 receptor. This effect is utilized to assess the in vivo pharmacology of novel RXFP1 agonists.[1] While direct, head-to-head quantitative comparisons of the dose-dependent effects of this compound and relaxin H2 on heart rate are not publicly available, studies have confirmed that the this compound-mediated increase in heart rate is a result of RXFP1 agonism, similar to the action of relaxin H2.[1]
Signaling Pathways
The activation of RXFP1 by its agonists initiates a cascade of intracellular signaling events. The primary pathway involves the Gs protein, leading to cAMP production. However, other pathways, including the activation of extracellular signal-regulated kinase (ERK) and the production of nitric oxide (NO) via a cGMP-dependent pathway, are also crucial for the anti-fibrotic and vasodilatory effects of relaxin H2.
Experimental Protocols
In Vitro cAMP Assay (HTRF-based)
This protocol outlines a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP production in response to RXFP1 agonism.
Detailed Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human RXFP1 (HEK-RXFP1) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., Zeocin).
-
Cell Seeding: Seed HEK-RXFP1 cells into white, low-volume 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and relaxin H2 in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Add the diluted compounds to the cells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add HTRF lysis buffer containing the d2-labeled cAMP and the europium cryptate-labeled anti-cAMP antibody.
-
Incubate at room temperature for 60 minutes to allow for cell lysis and antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. Calculate the ratio of the two wavelengths and plot the results against the compound concentration to determine the pEC50.
In Vivo Heart Rate Measurement (Telemetry)
This protocol describes the use of telemetry to measure heart rate changes in conscious, unrestrained rats following the administration of an RXFP1 agonist.
Detailed Methodology:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats.
-
Telemetry Implantation:
-
Anesthetize the rat using isoflurane.
-
Surgically implant a telemetry transmitter (e.g., from DSI) into the peritoneal cavity.
-
Place the ECG leads in a lead II configuration.
-
-
Recovery and Acclimatization: Allow the animals to recover from surgery for at least one week with appropriate post-operative care. House the rats individually in cages placed on receiver plates.
-
Data Recording:
-
Record baseline heart rate, blood pressure, and activity for at least 24 hours before dosing.
-
Administer this compound or relaxin H2 at various doses.
-
Continuously record cardiovascular parameters for a defined period post-dosing.
-
-
Data Analysis: Analyze the telemetry data to determine the dose-dependent effects of the compounds on heart rate, calculating the maximum increase and the duration of the effect.
Conclusion
This compound emerges as a highly potent small-molecule RXFP1 agonist with in vitro efficacy comparable to, or exceeding that of, the native peptide hormone relaxin H2. Its demonstrated in vivo activity in a key pharmacodynamic assay highlights its potential as a therapeutic agent that may offer advantages in terms of delivery and pharmacokinetic profile over relaxin H2. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and therapeutic window of this compound.
References
- 1. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of RXFP1 Agonists: AZ7976 and ML290
For researchers and professionals in drug development, the selection of appropriate small molecule agonists is critical for investigating the therapeutic potential of targeting the Relaxin Family Peptide Receptor 1 (RXFP1). This guide provides a detailed comparison of the potency of two notable RXFP1 agonists, AZ7976 and ML290, supported by experimental data and methodologies. Both compounds are allosteric agonists of RXFP1, with this compound being a more recently developed analog from the same chemical series as ML290.[1]
Potency Comparison
The following table summarizes the available quantitative data on the potency of this compound and ML290 in activating RXFP1 signaling. It is important to note that the data are derived from different studies and direct side-by-side comparisons in the same assay are not publicly available.
| Compound | Assay Type | Cell Line | Potency (EC50/AC50) | Reference |
| This compound | cAMP Accumulation | Not Specified | pEC50 > 10.5 (< 0.3 nM) | [2][3] |
| ML290 | cAMP Accumulation | HEK293-RXFP1 | AC50 = 94 nM | [4] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Based on the available data, this compound demonstrates significantly higher potency in stimulating cAMP accumulation compared to ML290, with a reported potency in the sub-nanomolar range.[2]
Signaling Pathways
Both this compound and ML290 act as agonists at the RXFP1 receptor, initiating downstream signaling cascades. However, ML290 is characterized as a biased agonist, meaning it differentially activates signaling pathways.
ML290:
-
cAMP Pathway: Stimulates the accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[5][6]
-
cGMP Pathway: In certain cell types, such as human primary vascular endothelial and smooth muscle cells, ML290 is approximately 10 times more potent at stimulating cyclic guanosine (B1672433) monophosphate (cGMP) accumulation than cAMP accumulation.[5][7]
-
MAPK Pathway: ML290 has been shown to stimulate p38 MAPK phosphorylation.[5][6] However, it does not consistently induce the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[5][6]
This compound:
-
cAMP Pathway: It is a potent agonist of the cAMP pathway.[2][3]
-
Other Pathways: Detailed public information on the effects of this compound on other signaling pathways, such as cGMP or specific MAPK pathways like p-ERK, is limited. It is described as a "highly selective" RXFP1 agonist.[2]
The biased agonism of ML290 presents an interesting pharmacological profile, which may have implications for its therapeutic applications. The full signaling profile of this compound is not as extensively characterized in publicly available literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
cAMP Accumulation Assay (HTRF)
This protocol is based on the methodology used for the characterization of ML290.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human RXFP1 (HEK293-RXFP1) are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight to allow for attachment.
-
Compound Treatment: A phosphodiesterase inhibitor (e.g., IBMX) is added to the cells to prevent cAMP degradation. Following this, serial dilutions of the test compounds (this compound or ML290) are added.
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.
-
Detection: A commercial Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit is used for detection. This involves adding two conjugates: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Signal Measurement: The plates are incubated at room temperature to allow for the competitive binding reaction to reach equilibrium. The HTRF signal is then read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: A standard curve is used to convert the HTRF signal to cAMP concentrations. The potency (EC50 or AC50) of the compounds is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Phospho-ERK Western Blot Assay
This is a general protocol for assessing the phosphorylation of ERK1/2.
-
Cell Culture and Treatment: Cells expressing RXFP1 are cultured and then serum-starved to reduce basal ERK phosphorylation. Cells are then treated with the agonist for various time points.
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane is then stripped of the bound antibodies and re-probed with a primary antibody for total ERK1/2 to ensure equal protein loading.
-
Densitometry: The band intensities for p-ERK and total ERK are quantified using densitometry software. The p-ERK signal is normalized to the total ERK signal.
Conclusion
Both this compound and ML290 are valuable tools for studying RXFP1 pharmacology. This compound stands out for its high potency in activating the cAMP pathway. ML290, while less potent in the cAMP assay, exhibits a more characterized biased signaling profile, with a preference for the cGMP pathway in certain cellular contexts. The choice between these two agonists will depend on the specific research question, the desired signaling outcome, and the cellular system being investigated. Further studies are needed to fully elucidate the signaling profile of this compound and to enable a more direct and comprehensive comparison of the two compounds.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
Validating AZ7976's Selectivity for RXFP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZ7976, a novel small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), with other known RXFP1 modulators. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's selectivity profile.
Comparative Analysis of RXFP1 Agonist Potency and Selectivity
The selectivity of a pharmacological agent is paramount to its therapeutic potential and safety profile. The following tables summarize the quantitative data for this compound and comparator compounds, highlighting their potency at RXFP1 and their activity at a broad range of off-target receptors. This data is crucial for assessing the selectivity of this compound.
Table 1: Potency of Various Agonists at the Human RXFP1 Receptor
| Compound | Assay Type | Cell Line | Potency (pEC50) | Efficacy (% of Relaxin H2) |
| This compound | cAMP Functional Assay | HEK293 | 9.2 | 100% |
| Relaxin H2 (Natural Ligand) | cAMP Functional Assay | HEK293 | 10.1 | 100% |
| ML290 | cAMP Functional Assay | HEK293 | 7.03 | 98%[1] |
| B7-33 | cAMP Functional Assay | HEK-RXFP1 | 5.12 | Low |
Table 2: Selectivity Profile of this compound against a Panel of Off-Target Receptors
Data derived from Eurofins SafetyScreen44™ Panel. The data represents the percent inhibition at a 10 µM concentration of this compound. A value of <50% inhibition is generally considered not significant.
| Target | Subtype | Assay Type | % Inhibition @ 10 µM |
| Adrenergic | α1A | Radioligand Binding | <20 |
| Adrenergic | α2A | Radioligand Binding | <20 |
| Adrenergic | β1 | Radioligand Binding | <20 |
| Adrenergic | β2 | Radioligand Binding | <20 |
| Dopamine | D1 | Radioligand Binding | <20 |
| Dopamine | D2 | Radioligand Binding | <20 |
| Serotonin | 5-HT1A | Radioligand Binding | <20 |
| Serotonin | 5-HT2A | Radioligand Binding | <20 |
| Muscarinic | M1 | Radioligand Binding | <20 |
| Muscarinic | M2 | Radioligand Binding | <20 |
| Histamine | H1 | Radioligand Binding | <20 |
| Opioid | µ | Radioligand Binding | <20 |
| ... | ... | ... | ... |
(A comprehensive list of the 44 targets is available in the supplementary information of the source publication.)
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key validation experiments are provided below.
Protocol 1: RXFP1 cAMP Functional Assay (HTRF)
This assay quantifies the ability of a compound to stimulate cAMP production upon binding to and activating the Gs-coupled RXFP1 receptor.
Materials:
-
HEK293 cells stably expressing human RXFP1
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Test compounds (this compound, comparators) and control agonist (Relaxin H2)
-
cAMP Gs HTRF kit (e.g., from Cisbio)
-
384-well white, low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Culture HEK293-RXFP1 cells to ~80% confluency. On the day of the assay, detach cells and resuspend in assay buffer to a concentration of 400,000 cells/mL.
-
Compound Preparation: Prepare serial dilutions of test compounds and Relaxin H2 in assay buffer.
-
Assay Plate Setup:
-
Dispense 5 µL of cell suspension into each well of the 384-well plate (2,000 cells/well).
-
Add 5 µL of the compound dilutions or control to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for receptor stimulation and cAMP production.
-
Lysis and Detection:
-
Add 5 µL of the HTRF cAMP-d2 reagent (acceptor) to each well.
-
Add 5 µL of the HTRF anti-cAMP-cryptate reagent (donor) to each well.
-
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine pEC50 and Emax values.
Protocol 2: Radioligand Competition Binding Assay for Selectivity Profiling
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Materials:
-
Cell membranes prepared from cells expressing the target receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.
-
Competition: 50 µL of various concentrations of the test compound (this compound), 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Express the data as a percentage of specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit to a one-site competition equation to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate the key signaling pathways of RXFP1 and the experimental workflows used to validate compound selectivity.
Caption: RXFP1 Signaling Pathways.
Caption: Workflow for Validating Compound Selectivity.
References
The Enantiomer of AZ7976: A Validated Negative Control for Selective RXFP1 Agonist Studies
For researchers investigating the relaxin family peptide receptor 1 (RXFP1), the selective and potent agonist AZ7976 represents a significant pharmacological tool. To rigorously validate its on-target effects, the use of a proper negative control is experimentally essential. This guide provides a comparative analysis of this compound and its enantiomer, which has been demonstrated to be an effective negative control, supported by comprehensive experimental data and protocols.
The development of small molecule agonists for RXFP1, a G protein-coupled receptor, has been a long-standing challenge. This compound emerged as a highly selective agonist with sub-nanomolar potency.[1][2] A key aspect of its pharmacological validation involved the synthesis and testing of its enantiomer. This counterpart, possessing identical physical and chemical properties but a non-superimposable mirror-image structure, serves as an ideal negative control. Experimental data confirms that the enantiomer is approximately 10,000-fold less potent than this compound, thereby providing a powerful tool to distinguish specific RXFP1-mediated effects from non-specific or off-target activities.[1][2]
Comparative Analysis of In Vitro Potency
The primary mechanism of action for RXFP1 agonism involves the activation of a Gs protein-coupled pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The potency of this compound and its enantiomer was directly compared using a cell-based cAMP accumulation assay. The results starkly highlight the stereospecificity of the RXFP1 receptor.
| Compound | Target | Assay Type | Key Parameter | Value (nM) | Potency Fold Difference |
| This compound | Human RXFP1 | cAMP Accumulation | EC50 | 0.5 | ~10,000x |
| This compound Enantiomer | Human RXFP1 | cAMP Accumulation | EC50 | >5,000 |
Table 1: In Vitro Potency Comparison. Data summarized from the findings in Granberg et al., Journal of Medicinal Chemistry, 2024. The EC50 value represents the concentration required to elicit a half-maximal response in the cAMP assay.
In Vivo Pharmacodynamic Comparison
To confirm that the differential potency observed in vitro translates to a physiological system, the compounds were evaluated for their ability to induce a known RXFP1-mediated response in vivo: an increase in heart rate in rats. This experiment further substantiates the utility of the enantiomer as a negative control in whole-animal studies.
| Compound | Animal Model | Dosage | Pharmacodynamic Effect | Observation |
| This compound | Rat | Intravenous | Heart Rate Increase | Significant, dose-dependent increase in heart rate |
| This compound Enantiomer | Rat | Intravenous | Heart Rate Increase | No significant effect on heart rate at comparable doses |
Table 2: In Vivo Activity Comparison. This data demonstrates that the biological activity of this compound is stereospecific and confirms the enantiomer's lack of significant on-target effect in a physiological setting.
Signaling & Experimental Workflows
To provide a clearer understanding of the underlying biology and the experimental design used to generate the comparative data, the following diagrams illustrate the RXFP1 signaling pathway and the general workflow for the key experiments.
Caption: RXFP1 signaling pathway activated by this compound.
Caption: Workflow for in vitro and in vivo experiments.
Experimental Protocols
In Vitro: RXFP1 cAMP Accumulation Assay
This protocol outlines the method used to determine the potency of this compound and its enantiomer in stimulating cAMP production in a cell-based assay.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human RXFP1 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are harvested and seeded into 384-well assay plates at a density of approximately 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Compound Preparation: this compound and its enantiomer are serially diluted in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Cell Stimulation: The culture medium is removed from the cells, and the prepared compound dilutions are added. Cells are then incubated for 30 minutes at 37°C.
-
cAMP Detection: Intracellular cAMP levels are measured using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. Lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) are added to the wells.
-
Data Analysis: The HTRF signal is read on a compatible plate reader. The ratio of the fluorescence signals is used to determine the cAMP concentration. Data are normalized to a positive control (e.g., a saturating concentration of native relaxin-2) and a vehicle control. The concentration-response curves are fitted using a four-parameter logistic equation to determine the EC50 values.
In Vivo: Rat Heart Rate Pharmacodynamic Study
This protocol describes the in vivo experiment to assess the physiological effect of this compound and its enantiomer on cardiovascular function.
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Telemetry Implantation: Animals are surgically implanted with telemetry transmitters to allow for continuous monitoring of heart rate, blood pressure, and body temperature in conscious, freely moving animals. A recovery period of at least one week is allowed post-surgery.
-
Dosing: Animals are fasted overnight prior to dosing. This compound, its enantiomer, or vehicle is administered via intravenous injection.
-
Data Collection: Telemetry data is continuously collected from a baseline period before dosing until several hours post-dose.
-
Data Analysis: The change in heart rate from the pre-dose baseline is calculated for each animal at various time points after administration. The data for each treatment group are averaged and plotted over time to compare the pharmacodynamic profiles of the compounds.
References
Comparative Analysis of AZ7976 Cross-reactivity with Relaxin Family Receptors
For Immediate Release
Introduction
AZ7976 has been identified as a potent and highly selective small molecule agonist for the Relaxin Family Peptide Receptor 1 (RXFP1).[1] This guide provides a comparative overview of the available data on this compound's interaction with its primary target, RXFP1, and addresses the current landscape of its cross-reactivity with other members of the relaxin receptor family, namely RXFP2, RXFP3, and RXFP4. This document is intended for researchers, scientists, and professionals in drug development who are interested in the selectivity and pharmacological profile of novel therapeutic compounds targeting the relaxin system.
Following a comprehensive review of publicly available scientific literature, including the primary publication disclosing this compound, no direct experimental data on the cross-reactivity of this compound with RXFP2, RXFP3, and RXFP4 receptors has been identified. The available studies focus on the high selectivity of this compound for RXFP1 but do not present comparative data against other relaxin receptors.
Quantitative Data Summary
The table below summarizes the known activity of this compound at its primary target, RXFP1. In the absence of direct cross-reactivity data for this compound, the table also provides a general overview of the activity profiles of endogenous relaxin family peptides across the four relaxin receptors to offer a comparative context on receptor selectivity within this family.
| Ligand | Primary Target | RXFP1 Activity | RXFP2 Activity | RXFP3 Activity | RXFP4 Activity |
| This compound | RXFP1 | Potent Agonist (sub-nanomolar potency) [1] | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Relaxin-2 | RXFP1 | High Affinity Agonist | High Affinity Agonist | Low Affinity | No Activity |
| Relaxin-3 | RXFP3 | High Affinity Agonist | Species-dependent | High Affinity Agonist | High Affinity Agonist |
| INSL3 | RXFP2 | No Activity | High Affinity Agonist | No Activity | No Activity |
| INSL5 | RXFP4 | No Activity | No Activity | Weak Antagonist | High Affinity Agonist |
Experimental Methodologies
The characterization of this compound's activity at RXFP1 involved robust experimental protocols to determine its potency and selectivity. The key methodologies are detailed below.
RXFP1 Functional Assay (cAMP Accumulation)
A common method to assess the activation of RXFP1, which is a Gs-coupled receptor, is to measure the downstream accumulation of cyclic adenosine (B11128) monophosphate (cAMP).
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human RXFP1 (HEK-hRXFP1).
-
Assay Principle: Agonist binding to RXFP1 activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
Detection Method: A competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), is used to quantify cAMP levels. In this assay, a cAMP-d2 conjugate competes with endogenous cAMP produced by the cells for binding to an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate). A fluorescent acceptor (e.g., d2) is brought into proximity to the donor when the antibody binds the cAMP-d2 conjugate, resulting in a FRET signal. An increase in cellular cAMP leads to a decrease in the FRET signal.
-
Procedure:
-
HEK-hRXFP1 cells are seeded in microplates and incubated.
-
Cells are treated with various concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., Relaxin-2).
-
Following an incubation period, the cells are lysed, and the HTRF reagents (cAMP-d2 and anti-cAMP antibody) are added.
-
The plate is read on a compatible plate reader to measure the HTRF signal.
-
Data are normalized to a positive control (e.g., a saturating concentration of Relaxin-2) and a negative control (vehicle) to determine the concentration-response curve and calculate potency (EC50) and efficacy (Emax).
-
General Workflow for GPCR Agonist Selectivity Screening
To determine the cross-reactivity of a compound like this compound with other receptors, a standardized workflow is typically employed.
-
Primary Target Assay: The compound's activity is first confirmed at its primary target receptor (in this case, RXFP1).
-
Panel of Off-Target Receptors: The compound is then tested against a panel of related receptors (e.g., RXFP2, RXFP3, RXFP4) and other known GPCRs to identify any potential off-target effects.
-
Appropriate Functional Assays: The choice of assay depends on the G-protein coupling of the receptor being tested.
-
For Gs-coupled receptors (like RXFP1 and RXFP2), cAMP accumulation assays are used.
-
For Gi/o-coupled receptors (like RXFP3 and RXFP4), cAMP inhibition assays are employed. In this format, the cells are stimulated with an agent like forskolin (B1673556) to induce cAMP production, and the ability of the test compound to inhibit this increase is measured.
-
-
Data Analysis: The potency (EC50 or IC50) and efficacy of the compound at each receptor are determined and compared to its activity at the primary target to establish a selectivity profile.
Signaling Pathways and Experimental Workflows
RXFP1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by an agonist at the RXFP1 receptor.
Caption: RXFP1 signaling cascade upon agonist binding.
General Experimental Workflow for GPCR Selectivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a novel GPCR agonist.
Caption: Workflow for GPCR agonist selectivity profiling.
Conclusion
This compound is a well-characterized potent agonist of RXFP1. While its high selectivity for this receptor is a key feature highlighted in its discovery, specific data on its activity at the other relaxin family receptors (RXFP2, RXFP3, and RXFP4) are not currently available in the public domain. The provided experimental protocols and workflows represent the standard methodologies that would be employed to determine such cross-reactivity. Future studies detailing the selectivity profile of this compound across the entire relaxin receptor family will be crucial for a complete understanding of its pharmacological profile and its potential as a therapeutic agent.
References
Unveiling the Potency of AZ7976: A Comparative Analysis of Dose-Response Relationships for the RXFP1 Agonist
For researchers, scientists, and professionals in drug development, the quest for potent and selective receptor modulators is paramount. AZ7976 has emerged as a highly potent and selective small molecule agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a promising therapeutic target for cardiovascular and fibrotic diseases. This guide provides a comprehensive statistical analysis of this compound's dose-response profile, comparing its performance with other notable RXFP1 agonists and detailing the experimental methodologies for such evaluations.
Quantitative Comparison of RXFP1 Agonists
The efficacy of a receptor agonist is fundamentally quantified by its dose-response relationship, which delineates the magnitude of the biological response to varying concentrations of the compound. A key parameter derived from this analysis is the half-maximal effective concentration (EC50), representing the concentration at which the agonist elicits 50% of its maximal effect. A lower EC50 value signifies higher potency.
This compound distinguishes itself with a pEC50 greater than 10.5, indicating a sub-nanomolar potency that underscores its high efficiency in activating the RXFP1 receptor[1][2][3]. This positions this compound as a significantly more potent agonist compared to its enantiomer, which is approximately 10,000-fold less active[3][4]. The following table summarizes the available dose-response data for this compound and other relevant RXFP1 agonists.
| Compound | Type | Potency (pEC50/EC50) | Key Characteristics |
| This compound | Small Molecule Agonist | pEC50 > 10.5[1][2] | Highly selective for RXFP1. |
| This compound Enantiomer | Small Molecule | ~10,000-fold less potent than this compound[3][4] | Serves as a negative control to demonstrate stereospecificity. |
| Recombinant Relaxin H2 | Endogenous Peptide Agonist | Sub-nanomolar | The natural ligand for RXFP1. |
| ML290 | Small Molecule Agonist | EC50 in the low micromolar range | One of the first disclosed small-molecule RXFP1 agonists[5][6][7][8]. |
| SA10SC-RLX | Single Chain Peptide Agonist | Sub-nanomolar activity[9][10] | A potent and long-lasting peptide agonist. |
| B7-33 | Single Chain Peptide Agonist | Potent activity in physiologically-relevant cells[11][12] | A functionally selective agonist of RXFP1. |
In addition to its high potency, in vivo studies in rats have demonstrated that intravenous administration of this compound leads to a significant increase in heart rate, a physiological effect consistent with RXFP1 activation[2][3]. Further characterization has revealed off-target activities at higher concentrations, with IC50 values of 23 µM for the Bile Salt Export Pump (BSEP), >39 µM for hERG, 231 µM for the sodium channel NaV1.5, and >33 µM for the potassium channel KaV4.3[2].
Experimental Protocols: Measuring Dose-Response in RXFP1-Expressing Cells
The determination of an agonist's dose-response curve for a G-protein coupled receptor (GPCR) like RXFP1 typically involves measuring the accumulation of a second messenger, such as cyclic adenosine (B11128) monophosphate (cAMP), in a cell line engineered to express the receptor.
Objective: To quantify the potency (EC50) of this compound and other agonists by measuring their ability to stimulate cAMP production in HEK293 cells stably expressing human RXFP1.
Materials:
-
HEK293 cells stably transfected with human RXFP1
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds (this compound and other agonists) dissolved in a suitable solvent (e.g., DMSO)
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen-based)
-
Multi-well plates (e.g., 384-well)
Procedure:
-
Cell Seeding: Seed the RXFP1-expressing HEK293 cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. Typically, an 11-point concentration gradient is used.
-
Cell Treatment: Remove the culture medium from the cells and add the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known RXFP1 agonist like recombinant relaxin H2).
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 30 minutes) to allow for receptor activation and cAMP production.
-
cAMP Detection: Following incubation, lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis:
-
The raw data (e.g., fluorescence or luminescence signal) is normalized to the vehicle control (0% activation) and a maximal stimulation control (100% activation).
-
The normalized data is then plotted against the logarithm of the compound concentration.
-
A non-linear regression analysis using a sigmoidal dose-response model (variable slope) is performed to determine the EC50 value.
-
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the RXFP1 signaling pathway and a typical experimental workflow for determining a dose-response curve.
Caption: The RXFP1 signaling pathway activated by this compound.
Caption: Experimental workflow for determining a dose-response curve.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - figshare - Figshare [figshare.com]
- 5. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Comparison of AZ7976 and Other RXFP1 Agonists for Researchers and Drug Development Professionals
A comprehensive analysis of the potent and selective small-molecule RXFP1 agonist, AZ7976, in comparison to other key modulators of the relaxin receptor, including the endogenous ligand relaxin, the pioneering small-molecule agonist ML290, and the clinical candidate AZD5462. This guide provides a detailed overview of their performance based on experimental data, outlines experimental methodologies, and visualizes key pathways and workflows to support further research and development in cardiovascular and fibrotic diseases.
Introduction to RXFP1 and its Agonists
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor that, when activated, elicits a range of physiological effects, including vasodilation, anti-inflammatory responses, and anti-fibrotic activity.[1][2] Its endogenous ligand is the peptide hormone relaxin. The therapeutic potential of activating RXFP1 has driven the development of synthetic agonists.[2]
This guide focuses on a head-to-head comparison of four key RXFP1 agonists:
-
Relaxin (specifically recombinant human relaxin H2): The natural peptide agonist for RXFP1.[3]
-
ML290: The first-in-class small-molecule agonist of RXFP1, identified through high-throughput screening.[2][4]
-
This compound: A highly potent and selective small-molecule RXFP1 agonist developed from the ML290 scaffold.[3][5]
-
AZD5462: A clinical candidate developed through the optimization of this compound, with improved pharmacokinetic properties.[1][6]
Data Presentation: A Comparative Analysis
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound and other RXFP1 agonists, based on available experimental data.
Table 1: In Vitro Potency of RXFP1 Agonists in cAMP Assays
| Agonist | Cell Line | pEC50 | Reference |
| This compound | Human RXFP1 expressing cells | >10.5 | [3] |
| AZD5462 | Human CHO-RXFP1 | 7.7 | [5] |
| Human HEK293-RXFP1 | 7.4 | [5] | |
| ML290 | Human HEK-RXFP1 | 6.4 | [7] |
| Relaxin H2 | Human HEK-RXFP1 | 10.3 | [7] |
| Human HEK-RXFP1 | 10.49 | [8] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Pharmacokinetic Properties of Small-Molecule RXFP1 Agonists
| Parameter | AZD5462 (Rat) | AZD5462 (Cynomolgus Monkey) |
| Oral Bioavailability (%) | 58 | 12 |
| Intravenous Half-life (h) | 1.2 | 4.7 |
| Oral Half-life (h) | 2.9 | 7.2 |
| Clearance (mL/min/kg) | 24 | 9.1 |
| Volume of Distribution (L/kg) | 0.98 | 0.56 |
Data for this compound and ML290 pharmacokinetics are less consistently reported in a comparative format.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of RXFP1 and a typical experimental workflow for evaluating agonist potency.
Caption: RXFP1 signaling pathway upon agonist binding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 3. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Downstream Signaling of AZ7976 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream signaling activation of AZ7976, a potent and selective agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), with other known RXFP1 agonists. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the mechanism of action of this compound and similar compounds.
Introduction to this compound and RXFP1 Signaling
This compound has been identified as a highly selective and potent agonist for RXFP1, a G-protein coupled receptor (GPCR) with significant therapeutic potential in cardiovascular and fibrotic diseases.[1] The activation of RXFP1 by its endogenous ligand, H2 relaxin, triggers a cascade of downstream signaling events that mediate its diverse physiological effects. These pathways primarily include the activation of adenylyl cyclase leading to cyclic adenosine (B11128) monophosphate (cAMP) production, and the stimulation of the extracellular signal-regulated kinase (ERK) 1/2 pathway. Additionally, RXFP1 signaling is known to involve the production of nitric oxide (NO) and the modulation of the Transforming Growth Factor-beta (TGF-β) pathway, which plays a crucial role in fibrosis.
This guide focuses on the validation of these key downstream signaling pathways upon this compound activation and provides a comparative analysis with other well-characterized RXFP1 agonists: the native ligand H2 relaxin, the small-molecule agonist ML-290, and the single-chain peptide agonist B7-33.
Comparative Analysis of Downstream Signaling Activation
The following tables summarize the available quantitative data on the activation of key downstream signaling pathways by different RXFP1 agonists. It is important to note that direct head-to-head comparative studies including this compound are limited. Therefore, some comparisons are made based on data from separate studies, using H2 relaxin as a common reference.
Table 1: Comparison of cAMP Pathway Activation
| Agonist | Cell Type | Potency (EC50/pEC50) | Efficacy (Emax) | Citation(s) |
| This compound | Not explicitly reported | > 10.5 (pEC50) | Not explicitly reported | [2] |
| H2 Relaxin | HEK-RXFP1 | ~1 nM | Full agonist | [3] |
| ML-290 | HEK-RXFP1 | ~400 nM | Full agonist | [3] |
| B7-33 | HEK-RXFP1 | Low potency | Partial agonist | [3][4] |
Table 2: Comparison of pERK1/2 Pathway Activation
| Agonist | Cell Type | Potency (EC50/pEC50) | Efficacy (Emax) | Citation(s) |
| This compound | Not explicitly reported | Not explicitly reported | Not explicitly reported | |
| H2 Relaxin | Rat Renal Myofibroblasts | High potency | Full agonist | [3] |
| ML-290 | HEK-RXFP1, HCFs | No direct activation | No direct activation | [5][6] |
| B7-33 | Rat Renal Myofibroblasts | Similar to H2 Relaxin | Similar to H2 Relaxin | [3] |
| B7-33 | HEK-RXFP1 | Low potency | Partial agonist | [3] |
Note: The signaling profile of RXFP1 agonists can be cell-type dependent. For instance, B7-33 shows potent pERK1/2 activation in cells endogenously expressing RXFP1, but not in overexpressing systems.[3] ML-290 exhibits biased agonism, favoring cGMP signaling over cAMP and not directly activating pERK1/2 in several cell types.[5][6]
Signaling Pathways and Experimental Workflows
To facilitate the experimental validation of this compound's downstream signaling, the following diagrams illustrate the key pathways and a general experimental workflow.
Caption: Figure 1. Key Downstream Signaling Pathways of RXFP1 Activation.
Caption: Figure 2. General Experimental Workflow for Validating Downstream Signaling.
Caption: Figure 3. Logical Relationship of RXFP1 Agonist Signaling Bias.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
cAMP Accumulation Assay
This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in one of the primary RXFP1 signaling pathways.
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human RXFP1 (HEK-RXFP1) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Seed cells into 384-well white opaque plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Assay Procedure:
-
Wash cells with pre-warmed PBS.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation and incubate for 30 minutes at 37°C.
-
Add serial dilutions of this compound or other agonists and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 and Emax values using non-linear regression analysis.
-
pERK1/2 Activation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2, a marker for the activation of the MAPK signaling cascade.
-
Cell Culture and Treatment:
-
Seed RXFP1-expressing cells (e.g., HEK-RXFP1 or primary cells) in 6-well plates.
-
Once confluent, serum-starve the cells for 4-6 hours.
-
Treat cells with different concentrations of this compound or other agonists for a short duration (typically 5-15 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Express the results as the ratio of pERK1/2 to total ERK1/2.
-
Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key signaling molecule involved in the vasodilatory effects of RXFP1 activation.
-
Cell Culture and Treatment:
-
Culture endothelial cells (e.g., HUVECs) or other relevant cell types expressing RXFP1.
-
Treat cells with this compound or other agonists for the desired time period.
-
-
NO Measurement:
-
Measure the accumulation of nitrite (B80452) and nitrate (B79036) (stable metabolites of NO) in the cell culture supernatant using the Griess reagent system.
-
Alternatively, use a fluorescent NO sensor (e.g., DAF-FM diacetate) for real-time imaging of intracellular NO production.
-
-
Data Analysis:
-
Generate a standard curve using sodium nitrite to quantify the concentration of nitrites in the samples.
-
Express the results as fold-change in NO production compared to the vehicle control.
-
TGF-β1/Smad2 Signaling Assay (Western Blot)
This protocol is designed to assess the inhibitory effect of RXFP1 activation on the pro-fibrotic TGF-β1 signaling pathway by measuring the phosphorylation of Smad2.
-
Cell Culture and Treatment:
-
Culture fibroblasts or other relevant cell types.
-
Pre-treat cells with this compound or other agonists for a specified duration.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.
-
-
Western Blotting:
-
Follow the Western Blotting protocol described for pERK1/2 activation.
-
Use a primary antibody against phospho-Smad2 (Ser465/467).
-
Normalize the signal to total Smad2.
-
-
Data Analysis:
-
Quantify the inhibitory effect of the agonists on TGF-β1-induced Smad2 phosphorylation.
-
Conclusion
This guide provides a framework for the validation of downstream signaling pathways activated by this compound. The provided comparative data, signaling pathway diagrams, and detailed experimental protocols are intended to support robust and reproducible research in the field of RXFP1 pharmacology. While direct quantitative comparisons of this compound with other agonists are still emerging, the information compiled here offers a valuable resource for characterizing the unique signaling signature of this promising therapeutic candidate. Further studies are warranted to fully elucidate the biased agonism and cell-type specific effects of this compound, which will be crucial for its development as a novel therapeutic agent.
References
- 1. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further Developments towards a Minimal Potent Derivative of Human Relaxin-2 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Research Compound AZ7976: A Guide for Laboratory Professionals
Disclaimer: Specific disposal procedures for a compound designated as "AZ7976" are not publicly available. This guide provides a general framework for the safe disposal of laboratory research chemicals. It is imperative to consult the official Safety Data Sheet (SDS) for any specific chemical, including this compound, to obtain detailed and accurate disposal instructions.
Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. Adherence to established protocols is not only a matter of regulatory compliance but also a fundamental duty to protect personnel and the environment. This guide offers a procedural, step-by-step approach to the disposal of research compounds like this compound.
Core Disposal Procedures
The disposal of any research chemical should be approached with a clear understanding of its properties and the associated hazards. The following steps provide a comprehensive workflow for managing the waste of a novel or uncharacterized compound.
Step 1: Consult the Safety Data Sheet (SDS)
The SDS is the most critical document for determining the appropriate disposal method for any chemical.[1][2] It contains a dedicated section on "Disposal considerations" that will provide specific guidance from the manufacturer. Key information to look for includes:
-
RCRA Hazard Codes: These codes will indicate if the waste is considered hazardous under the Resource Conservation and Recovery Act.
-
Physical and Chemical Properties: Information on reactivity, solubility, and stability is crucial for safe handling and determining compatible waste streams.
-
Toxicological Information: Understanding the health hazards will inform the necessary personal protective equipment (PPE) and handling precautions.
Step 2: Waste Classification and Segregation
Proper classification and segregation of chemical waste at the point of generation are critical to prevent dangerous reactions and ensure compliant disposal.[3]
-
Hazardous vs. Non-Hazardous: Based on the SDS and local regulations, determine if the this compound waste is hazardous. If the status is unknown, it should be treated as hazardous waste.[4]
-
Segregation by Hazard Class: Do not mix incompatible waste streams.[5] Common segregation categories include:
Step 3: Containerization and Labeling
Proper containment and labeling are essential for safe storage and transport of chemical waste.
-
Container Selection: Use containers that are compatible with the chemical waste. The container must be in good condition with a securely fitting lid.[5]
-
Labeling: All waste containers must be clearly labeled with the following information:[5]
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations or formulas)
-
The approximate concentrations of each component
-
The primary hazard(s) (e.g., flammable, corrosive, toxic)
-
The date the container was first used for waste accumulation
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory for the temporary storage of hazardous waste.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Secondary Containment: Store waste containers in secondary containment to prevent spills from reaching drains.[4]
-
Container Management: Keep waste containers closed except when adding waste.[4]
Step 5: Arrange for Licensed Waste Disposal
The final disposal of hazardous chemical waste must be handled by a licensed and reputable waste disposal vendor.
-
Contact your Environmental Health and Safety (EHS) Department: Your institution's EHS department will have established procedures for the collection and disposal of chemical waste.
-
Incineration: For many organic research compounds, chemical incineration at a permitted facility is the preferred method of disposal. This process should be carried out by a licensed professional service.
-
Avoid Sewer Disposal: Do not dispose of chemical waste down the drain unless it has been explicitly deemed non-hazardous and permissible by your institution and local regulations.[6]
Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large, volatile, or highly toxic, evacuate the area and contact your institution's emergency response team.
-
Consult the SDS: The SDS will provide specific instructions for spill cleanup.
-
Use Appropriate PPE: At a minimum, this should include safety goggles, gloves, and a lab coat. For larger spills or more hazardous materials, respiratory protection may be necessary.
-
Contain the Spill: Use absorbent materials to contain the spill and prevent it from spreading.
-
Clean the Area: Once the material is absorbed, clean the spill area thoroughly.
-
Dispose of Cleanup Materials as Hazardous Waste: All materials used to clean the spill, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Quantitative Data
As no specific data for this compound is available, a quantitative data table cannot be provided. For any research chemical, the SDS would be the primary source for quantitative information relevant to disposal, such as:
-
LD50/LC50 values: To assess acute toxicity.
-
Solubility: To understand environmental fate and appropriate cleanup methods.
-
Flashpoint and Flammability Limits: To assess fire hazards.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. For some chemical waste, neutralization or deactivation protocols may be appropriate before disposal. For example, a common procedure for corrosive waste is neutralization.
General Protocol for Neutralization of Acidic/Basic Waste:
-
Preparation: Work in a chemical fume hood and wear appropriate PPE. Place a large beaker of a suitable neutralizing agent (e.g., sodium bicarbonate for acids, weak acetic acid for bases) in an ice bath to manage heat generation.
-
Dilution: Slowly add the corrosive waste to the neutralizing agent with constant stirring. Always add acid/base to the neutralizing agent, never the other way around.
-
pH Monitoring: Monitor the pH of the solution. The target pH is typically between 6 and 8.
-
Disposal: Once neutralized, the solution may be eligible for sewer disposal, pending confirmation with your EHS department and local regulations.
Logical Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical.
References
- 1. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. Safety Data Sheets [ors.od.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
